3,4-Dihydroxyhexane-2,5-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydroxyhexane-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-3(7)5(9)6(10)4(2)8/h5-6,9-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDWELNLPMBYMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C(=O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948453 | |
| Record name | 1,6-Dideoxyhexo-2,5-diulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25566-16-9, 36871-96-2 | |
| Record name | 3,4-Dihydroxy-2,5-hexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25566-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxyhexane-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025566169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | threo-2,5-Hexodiulose, 1,6-dideoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6-Dideoxyhexo-2,5-diulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00948453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydroxyhexane-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 3,4-Dihydroxyhexane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3,4-dihydroxyhexane-2,5-dione, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols for its synthesis and analysis, and explores its potential biological significance through comparison with structurally related compounds.
Core Chemical Properties
This compound is a vicinal dihydroxy diketone with the molecular formula C₆H₁₀O₄. Its structure, featuring both hydroxyl and ketone functional groups, makes it a versatile intermediate in organic synthesis. The presence of these reactive sites allows for a variety of chemical transformations, making it a valuable building block for more complex molecules.
The following table summarizes the key quantitative chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₄ | [1][2] |
| Molecular Weight | 146.14 g/mol | [1][3] |
| CAS Number | 25566-16-9 | [1][2] |
| Melting Point | 74 °C | [2][3] |
| Boiling Point (Predicted) | 349.1 ± 37.0 °C at 760 mmHg | [2][3] |
| Density (Predicted) | 1.242 ± 0.06 g/cm³ | [2][3] |
| pKa (Predicted) | 11.61 ± 0.20 | [3] |
| LogP (Predicted) | -1.11380 | [3] |
| XLogP3 | -1.6 | [1][3] |
| Hydrogen Bond Donor Count | 2 | [1][3] |
| Hydrogen Bond Acceptor Count | 4 | [1][3] |
| Rotatable Bond Count | 3 | [1][3] |
| Exact Mass | 146.05790880 Da | [1][3] |
| Topological Polar Surface Area | 74.6 Ų | [1] |
| Complexity | 134 | [1][3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.
A common method for the synthesis of this compound is the reductive coupling of pyruvaldehyde. The following protocol is based on a patented method:
Materials:
-
Pyruvaldehyde (20% aqueous solution)
-
Water
-
Raney's nickel catalyst
-
Nitrogen gas
-
Hydrogen gas
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Ice-water bath
-
Reaction flask (e.g., 500mL three-necked flask)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 500mL three-necked flask, add 100.0g of a 20% mass percent concentration of pyruvaldehyde and 50mL of water.
-
Adjust the pH of the reaction medium to 3-4.
-
Under a nitrogen atmosphere, add 1.0g of Raney's nickel catalyst.
-
Displace the nitrogen with hydrogen gas.
-
Maintain the reaction temperature between 0-5 °C using an ice-water bath.
-
Continue the reaction under normal pressure for 30 hours, or until hydrogen absorption ceases.
-
Monitor the reaction completion using Gas Chromatography (GC).
-
Once the reaction is complete, filter the mixture to remove the catalyst.
-
Extract the filtrate with four 70mL portions of ethyl acetate.
-
Combine the ethyl acetate extracts and concentrate under normal pressure to obtain a crude semisolid.
-
Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether via freezing to yield pure this compound as a white solid.
Accurate characterization of this compound is essential. The following are general protocols for common analytical techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that dissolves the compound without reacting with it.
-
Instrumentation: A standard NMR spectrometer (e.g., Bruker AM-270) can be used.[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. While specific parameters for this compound are not detailed in the available literature, standard acquisition parameters for small organic molecules should be employed.
-
Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of this compound.
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.[4]
-
Nujol Mull: Grind 5-10 mg of the sample and add a small drop of Nujol (mineral oil). Rub the mixture between two KBr plates to form a thin film.[5]
-
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands for the hydroxyl (broad peak around 3400 cm⁻¹) and carbonyl (strong peak around 1710 cm⁻¹) functional groups.
2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound, as well as to assess its purity.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
General GC Parameters (based on analysis of related compounds):
-
Analysis: Analyze the retention time and the mass spectrum of the eluted peak. Compare the mass spectrum with library data or interpret the fragmentation pattern to confirm the structure.
2.2.4. High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the compound and for quantitative analysis.
-
General HPLC Parameters (based on analysis of a related compound, 3,4-diacetylhexane-2,5-dione): [7]
-
Column: Reverse-phase column (e.g., Newcrom R1).[7]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).[7]
-
Detection: UV detector.
-
-
Analysis: Analyze the retention time and peak area to determine the purity and/or concentration of the compound.
Biological Activity and Signaling Pathways: A Comparative Perspective
Currently, there is a lack of specific data in the scientific literature regarding the biological activities and signaling pathways directly associated with this compound. However, insights can be drawn from the well-studied neurotoxic effects of the structurally related compound, 2,5-hexanedione (B30556). It is important to note that the following information pertains to 2,5-hexanedione and is presented for comparative purposes, as the biological effects of this compound may differ.
The neurotoxicity of 2,5-hexanedione is attributed to its ability to react with lysine (B10760008) residues in axonal proteins, leading to the formation of pyrrole (B145914) adducts. This initial reaction is followed by oxidation of the pyrrole rings, which causes protein cross-linking and denaturation. This process disrupts axonal transport and function, ultimately leading to nerve cell damage.[8]
The following diagram illustrates the proposed mechanism of neurotoxicity for 2,5-hexanedione.
Caption: Neurotoxicity mechanism of 2,5-hexanedione.
Conclusion
This compound is a chemical compound with significant potential as a synthetic intermediate. This guide has provided a summary of its core chemical properties, detailed a robust synthesis protocol, and outlined general analytical methodologies for its characterization. While direct biological data is currently limited, the known mechanisms of related compounds, such as 2,5-hexanedione, provide a valuable starting point for future toxicological and pharmacological investigations. It is anticipated that further research will continue to elucidate the unique properties and applications of this versatile molecule.
References
- 1. 3,4-Dihydroxy-2,5-hexanedione | C6H10O4 | CID 78033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 25566-16-9 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. Analysis of n-hexane, 2-hexanone, 2,5-hexanedione, and related chemicals by capillary gas chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of 3,4-Diacetylhexane-2,5-dione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 3,4-Dihydroxyhexane-2,5-dione (CAS: 25566-16-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Dihydroxyhexane-2,5-dione (CAS number: 25566-16-9), a key chemical intermediate. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and outlines its primary application in the synthesis of commercially significant furanone derivatives. While direct biological activity and specific signaling pathways for this compound are not extensively documented in current literature, this guide will touch upon the known biological relevance of its derivatives and structurally similar compounds to provide a broader context for researchers. All quantitative data is presented in clear, tabular format, and key experimental workflows are visualized using diagrams.
Chemical and Physical Properties
This compound is a vicinal diol and a diketone, lending it a versatile reactivity profile.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 25566-16-9 | [2] |
| Molecular Formula | C6H10O4 | [2] |
| Molecular Weight | 146.14 g/mol | [2] |
| Melting Point | 74 °C | [3] |
| Boiling Point (predicted) | 349.1 °C at 760 mmHg | [3] |
| Density (predicted) | 1.242 g/cm³ | [3] |
| Flash Point (predicted) | 179.1 °C | [3] |
| pKa (predicted) | 11.61 ± 0.20 | [3] |
| XLogP3 | -1.6 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Exact Mass | 146.05790880 | [2] |
| Canonical SMILES | CC(=O)C(C(C(=O)C)O)O | [3] |
| InChI Key | RQDWELNLPMBYMA-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The primary synthetic route to this compound is through the reductive coupling of pyruvaldehyde (methylglyoxal).[4][5] This method is effective for producing the threo isomer.[4] An alternative, though less common, approach involves the oxidation of 2,5-dimethyl-2,5-dimethoxy-3,4-dihydrofuran to yield the erythro isomer.[4][5]
Experimental Protocol: Reductive Coupling of Pyruvaldehyde
This protocol is adapted from literature procedures for the synthesis of threo-3,4-dihydroxyhexane-2,5-dione.[4][5]
Materials:
-
Pyruvaldehyde (methylglyoxal) (e.g., 40% aqueous solution)
-
Zinc powder
-
Acetic acid
-
Water
-
Ethyl acetate (B1210297)
-
Nitrogen gas
Procedure:
-
A reaction vessel is charged with a 40% aqueous solution of pyruvic aldehyde, water, and pure acetic acid.
-
The mixture is heated to 40-50 °C with vigorous stirring under a nitrogen atmosphere.
-
Powdered zinc is introduced portionwise, maintaining the temperature between 40 and 50 °C. The addition typically takes about 3 hours.
-
After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.
-
The solution is filtered to remove unreacted zinc and other solids.
-
The filtrate is concentrated in vacuo.
-
The residue is taken up in warm ethyl acetate, and the organic solution is filtered.
-
Concentration of the ethyl acetate solution in vacuo will cause the crystallization of the crude product.
-
The crude this compound can be purified by recrystallization from ethyl acetate or by sublimation. The pure product has a melting point of 89-90 °C.[5]
Diagram of the Experimental Workflow:
Caption: Synthesis of this compound via Reductive Coupling.
Application in Furanone Synthesis
A primary application of this compound is as a precursor for the synthesis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (also known as Furaneol® or pineapple ketone), a valuable compound in the flavor and fragrance industry.[4][6] This transformation is achieved through a cyclization reaction.
Experimental Protocol: Cyclization to 2,5-dimethyl-4-hydroxy-3(2H)-furanone
This protocol describes the base-catalyzed cyclization of this compound.[4][5]
Materials:
-
This compound
-
Disodium (B8443419) monohydrogenphosphate
-
Side-reaction inhibitor (specific inhibitor not always detailed, but the reaction is sensitive to side products)
-
Water
-
Acetic Acid
-
Sodium hydroxide (B78521) solution (e.g., 4%)
-
Ether
-
Nitrogen gas
Procedure (Method A - Phosphate Buffer): [4]
-
Prepare an aqueous solution with specific concentrations of this compound, disodium monohydrogenphosphate, and a side-reaction inhibitor. A reported ratio is 0.07 g/mL : 0.27 g/mL : 0.038 g/mL, respectively.
-
Heat the reaction mixture to 70 °C.
-
Maintain the reaction for 24 hours.
-
The product, 2,5-dimethyl-4-hydroxy-3(2H)-furanone, can then be purified through a suitable separation process.
Procedure (Method B - Piperidine Acetate): [5]
-
Prepare a solution of piperidine acetate by adding 1.49 g of acetic acid and then 1.2 ml of piperidine to 17 ml of water, keeping the temperature at or below 20 °C.
-
Add 2.85 g of this compound to this solution under a nitrogen atmosphere.
-
Reflux the mixture for one week under nitrogen.
-
Neutralize the reaction mixture with a 4% aqueous NaOH solution.
-
Continuously extract the product with ether overnight.
-
Dry and concentrate the ethereal extract to yield the crude furanone derivative.
Diagram of the Cyclization Workflow:
Caption: Cyclization of this compound to a Furanone Derivative.
Biological Activity and Mechanism of Action
There is limited publicly available information on the specific biological activities, such as cytotoxicity or enzyme inhibition, and the molecular mechanisms or signaling pathways of this compound itself.
However, the broader class of dione-containing compounds is known to exhibit a range of biological effects.[7] For instance, some dione (B5365651) derivatives have been investigated for their cytotoxic potential against various cancer cell lines.[7]
It is important to note that the neurotoxicity of hexane (B92381) is attributed to its metabolite, hexane-2,5-dione, which is structurally related to the title compound but lacks the hydroxyl groups.[8] The mechanism of this neurotoxicity involves the reaction of the dione with lysine (B10760008) residues in axonal proteins, leading to pyrrole (B145914) formation, protein cross-linking, and disruption of axonal transport.[8] Studies on 3,4-dimethyl-2,5-hexanedione, another related compound, have shown that it can also cause neurofilamentous neuropathy, with the dimethyl substitution accelerating pyrrole formation and protein crosslinking.[9][10] It is plausible, though not experimentally verified for the title compound, that vicinal diketones could have biological implications through similar reactions with biological nucleophiles.
The furanone derivative, 2,5-dimethyl-4-hydroxy-3(2H)-furanone, which is synthesized from this compound, is a well-known flavor compound found in fruits like pineapple and has been the subject of studies on its sensory properties and biosynthesis.[6][11] Some furanone derivatives have been investigated for a range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[12]
Diagram of a Putative (Hypothetical) Interaction Pathway:
The following diagram illustrates a hypothetical mechanism by which a dione, such as this compound, might interact with proteins, based on the known mechanism of the neurotoxic metabolite hexane-2,5-dione. This is a generalized pathway and has not been specifically demonstrated for this compound.
Caption: Hypothetical Protein Interaction Pathway for a Dione Compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with well-established synthetic protocols. Its primary utility lies in its role as a precursor to high-value furanone compounds used in the flavor and fragrance industry. While the direct biological profile of this compound is not extensively characterized, the known activities of its derivatives and structurally related compounds suggest potential avenues for future research in medicinal chemistry and toxicology. This guide provides a solid foundation of its chemical properties and synthetic methodologies to aid researchers in their work with this compound. Further investigation into its potential biological effects is warranted.
References
- 1. 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione|C8H14O4 [benchchem.com]
- 2. 3,4-Dihydroxy-2,5-hexanedione | C6H10O4 | CID 78033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US3558714A - Process for the preparation of hexane-3,4-diol-2,5-dione - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
- 9. Effect of 2,5-hexanedione and 3,4-dimethyl-2,5-hexanedione on retrograde axonal transport in sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of 3,4-dimethyl substitution on the neurotoxicity of 2,5-hexanedione. II. Dimethyl substitution accelerates pyrrole formation and protein crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) [mdpi.com]
- 12. mdpi.com [mdpi.com]
3,4-Dihydroxyhexane-2,5-dione IUPAC name
An In-depth Technical Guide to 3,4-Dihydroxyhexane-2,5-dione
This guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. It covers the compound's chemical properties, synthesis, and potential biological activities based on available scientific information.
Nomenclature and Chemical Properties
The compound with the structure this compound is officially named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2][3] It is a vicinal dihydroxy diketone with the molecular formula C₆H₁₀O₄.[1][2][4] This bifunctional structure, containing both vicinal diol and diketone moieties, makes it a versatile intermediate in organic synthesis. The presence of hydroxyl groups allows for further functionalization, such as esterification or etherification, while the ketone groups can undergo various carbonyl reactions.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1][2][3] |
| Molecular Formula | C₆H₁₀O₄ | [1][2][4] |
| Molecular Weight | 146.14 g/mol | [1][4] |
| CAS Number | 25566-16-9 | [1][2][4][6] |
| Melting Point | 74 °C | [4][6] |
| Topological Polar Surface Area | 74.6 Ų | [1][4] |
| Hydrogen Bond Donor Count | 2 | [1][4][6] |
| Hydrogen Bond Acceptor Count | 4 | [1][4][6] |
| Rotatable Bond Count | 3 | [1][4][6] |
| XLogP3 | -1.6 | [1][4] |
Synthesis and Experimental Protocols
The synthesis of this compound has been approached through several methods. A notable route involves the reductive coupling of pyruvic aldehyde.
Experimental Protocol: Reductive Coupling of Pyruvic Aldehyde
This method, as disclosed in U.S. Patent 3,694,466, utilizes a pyruvic aldehyde aqueous solution as the starting material.[7]
Materials:
-
Pyruvic aldehyde aqueous solution
-
Zinc powder
-
Acetic acid
-
Water or Ethanol
Procedure:
-
Combine the pyruvic aldehyde aqueous solution with a solvent (water or ethanol).
-
Introduce zinc powder and acetic acid into the solution to initiate the reductive coupling reaction.
-
The reaction yields this compound.
-
The product can be purified through suction filtration, concentration, and recrystallization.[7]
Note: This method is known to generate a significant amount of wastewater containing zinc chlorides and acetic acid.[7] An alternative patented method utilizes hydrogen as a reductant in the presence of a catalyst, which is described as being more environmentally friendly and suitable for industrial-scale production.[7]
Spectroscopic and Crystallographic Analysis
The characterization of this compound relies on standard spectroscopic techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the carbon-hydrogen framework of the molecule.[5][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, namely the hydroxyl (-OH) and carbonyl (C=O) groups.[5]
-
Mass Spectrometry (MS): MS is employed to determine the molecular weight and analyze fragmentation patterns, further confirming the molecular structure.[5]
While specific crystallographic data for this compound is not widely published, analysis of the closely related threo-3,4-dihydroxyhexane-2,5-dione revealed an infinite zigzag chain structure in the solid state.[5] This structure is stabilized by both intramolecular and intermolecular O—H⋯O hydrogen bonds, a feature that is also expected in the title compound due to its hydroxyl and carbonyl groups.[5]
Potential Biological Activity and Mechanism of Action
Publicly available data on the specific biological activities of this compound is limited. However, the dione (B5365651) functional group is a key pharmacophore in many biologically active molecules, which exhibit anticancer, antimicrobial, and enzyme-inhibiting properties.[9]
A related compound, 2,5-hexanedione, is a known neurotoxin.[10] Its mechanism of action involves the reaction of the dione with lysine (B10760008) residues in axonal proteins. This reaction proceeds through the formation of a Schiff base, followed by cyclization to form pyrroles. Subsequent oxidation of these pyrrole (B145914) residues leads to protein cross-linking and denaturation, which disrupts axonal transport and ultimately causes nerve damage.[10] Given the structural similarity, it is plausible that this compound could exhibit similar biological interactions, although the presence of the hydroxyl groups would likely modulate its reactivity and biological profile.
References
- 1. 3,4-Dihydroxy-2,5-hexanedione | C6H10O4 | CID 78033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. CID 174979143 | C12H20O8 | CID 174979143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione|C8H14O4 [benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. CN102452915B - Preparation method of 3,4-dihydroxy-2,5-hexanedione - Google Patents [patents.google.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. benchchem.com [benchchem.com]
- 10. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
physical and chemical properties of 3,4-Dihydroxyhexane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxyhexane-2,5-dione is a vicinal diol and diketone that holds significance as a versatile synthetic intermediate in organic chemistry. Its bifunctional nature, possessing both hydroxyl and carbonyl groups, allows for a variety of chemical transformations, making it a valuable building block for more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its spectral characteristics. While specific biological activities of this compound are not extensively documented, the known bioactivities of the broader class of dione (B5365651) compounds are discussed to provide a context for future research and drug development endeavors.
Physical and Chemical Properties
This compound, with the chemical formula C₆H₁₀O₄, is a solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₄ | [1][2] |
| Molecular Weight | 146.14 g/mol | [1][2] |
| CAS Number | 25566-16-9 | [1][2] |
| Melting Point | 74 - 90 °C | [3] |
| Boiling Point (Predicted) | 349.1 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.242 g/cm³ | [4] |
| LogP (Predicted) | -1.11380 | [4] |
| Hydrogen Bond Donor Count | 2 | [1][2] |
| Hydrogen Bond Acceptor Count | 4 | [1][2] |
| Rotatable Bond Count | 3 | [1][2] |
| Synonyms | 3,4-Dihydroxy-2,5-hexanedione, Diacetyl-Glykol, 1,6-dideoxyhexo-2,5-diulose | [2][4] |
Chemical Synthesis
The primary synthetic routes to this compound involve the reductive coupling of pyruvaldehyde or the oxidation of a precursor diketone.
Reductive Coupling of Pyruvaldehyde
This method utilizes a reducing agent to couple two molecules of pyruvaldehyde. Several variations of this procedure exist, with differences in the reducing agent, catalyst, and reaction conditions.
A patented method describes the synthesis via catalytic hydrogenation.[3]
Materials:
-
Pyruvaldehyde solution (22-35% in water or ethanol/water)
-
Catalyst: Raney's nickel or 1-10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Solvent: Water or Ethanol/Water mixture
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
10% Sodium carbonate solution (for pH adjustment)
Procedure:
-
In an autoclave, combine the pyruvaldehyde solution and the solvent.
-
Adjust the pH of the reaction mixture to 3-6 using a 10% sodium carbonate solution.
-
Add the catalyst (e.g., 5% Pd/C).
-
Purge the autoclave with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas to 0.14-0.15 MPa.
-
Maintain the reaction temperature between 5-37 °C and stir for 4-15 hours, or until hydrogen uptake ceases.
-
Monitor the reaction completion by Gas Chromatography (GC).
-
Once complete, filter the reaction mixture to remove the catalyst.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic extracts and concentrate under normal pressure to obtain a crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/petroleum ether mixture to yield 3,4-dihydroxy-2,5-hexanedione as a white solid.
Yields: 13.6 - 20.2% Melting Point: 88 - 90 °C
An alternative method employs zinc powder in the presence of acetic acid.[5]
Materials:
-
Pyruvaldehyde solution (40-50% aqueous solution)
-
Zinc powder
-
Acetic acid
-
Ethanol (optional)
-
Ethyl acetate
Procedure:
-
In a reaction flask, combine the aqueous pyruvaldehyde solution, water (or ethanol), and acetic acid.
-
Heat the mixture to 40-50 °C with vigorous stirring under a nitrogen atmosphere.
-
Gradually add zinc powder while maintaining the temperature between 40 and 60 °C.
-
After the addition is complete, continue stirring for a period of time.
-
Filter the hot solution to remove unreacted zinc and other solids.
-
Concentrate the filtrate in vacuo to crystallize the crude product.
-
Purify the crude product by recrystallization from ethyl acetate or by sublimation.
Melting Point of Pure Product: 89-90 °C
Spectral Data
Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra for this compound are available in spectral databases.[6] Due to the presence of chiral centers at C3 and C4, diastereomers (meso and dl-isomers) can exist, which would be distinguishable by NMR.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons (CH₃), the methine protons (CH-OH), and the hydroxyl protons (OH). The chemical shifts and coupling patterns of the methine protons would be indicative of the relative stereochemistry of the hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the carbonyl carbons (C=O), the hydroxyl-bearing carbons (C-OH), and the methyl carbons (CH₃). The number of signals will depend on the symmetry of the diastereomer.
A detailed analysis and interpretation of the NMR spectra from the literature were not available in the conducted search.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be characterized by the following key absorption bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups and indicative of hydrogen bonding.
-
C=O stretch: A strong, sharp band around 1700-1725 cm⁻¹, corresponding to the ketone carbonyl groups.
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹ due to the methyl and methine C-H bonds.
-
C-O stretch: Absorptions in the 1000-1200 cm⁻¹ region, corresponding to the C-O single bonds of the hydroxyl groups.
FTIR spectra are available on platforms like SpectraBase.[6]
Reactivity and Chemical Properties
The chemical reactivity of this compound is dictated by its two primary functional groups: the vicinal diol and the diketone.
-
Vicinal Diol: The hydroxyl groups can undergo reactions typical of alcohols, such as esterification and etherification. They can also participate in the formation of cyclic acetals and ketals. The proximity of the two hydroxyl groups allows for chelation with metal ions.
-
Diketone: The carbonyl groups are susceptible to nucleophilic attack and can undergo reactions such as reduction to the corresponding diol, condensation reactions, and the formation of hydrazones and other derivatives. The presence of α-hydrogens makes enolization possible, which can influence its reactivity.
The molecule's ability to form both intra- and intermolecular hydrogen bonds influences its physical properties, such as its melting point and solubility, as well as its conformation in the solid state.
Biological Activity
Currently, there is a lack of specific studies on the biological activity of this compound in the publicly available scientific literature. However, the broader class of dione-containing compounds has been shown to exhibit a range of biological effects.
-
Anticancer Activity: Many dione derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7] Their mechanisms of action can involve the induction of apoptosis, often mediated by the generation of reactive oxygen species (ROS).
-
Enzyme Inhibition: The dione moiety is a recognized pharmacophore for the inhibition of several enzymes. For instance, some dione derivatives are known to inhibit carboxylesterases and tyrosine kinases.[7]
-
Antimicrobial Properties: Certain cyclic dione structures, such as those found in dioxopiperazines, have been reported to possess antibacterial and antifungal activities.[7]
These general activities of dione compounds suggest that this compound could be a candidate for biological screening and a starting point for the development of new therapeutic agents. Further research is warranted to explore the specific biological profile of this molecule and its derivatives.
Conclusion
This compound is a readily synthesizable organic compound with interesting structural features. This guide has provided a detailed overview of its physical and chemical properties, along with established experimental protocols for its preparation. While its own biological activities remain to be thoroughly investigated, the known bioactivities of related dione compounds highlight its potential as a lead structure in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 3,4-Dihydroxy-3-hexene-2,5-dione | C6H8O4 | CID 71436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 5. azooptics.com [azooptics.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 3,4-Dihydroxy-2,5-hexanedione | C6H10O4 | CID 78033 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Threo and Erythro Stereoisomers of 3,4-Dihydroxyhexane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the threo and erythro stereoisomers of 3,4-dihydroxyhexane-2,5-dione, key intermediates in synthetic organic chemistry, particularly in the synthesis of flavor compounds like Furaneol. This document details the stereoselective synthesis protocols for both the threo and erythro isomers, presents their physicochemical and spectroscopic properties in a comparative format, and explores their potential, though currently limited, biological significance. The guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, providing detailed experimental procedures and structured data to facilitate further investigation and application of these versatile chiral building blocks.
Introduction
This compound is a vicinal diol and a diketone with the chemical formula C₆H₁₀O₄. The presence of two chiral centers at the C3 and C4 positions gives rise to three stereoisomers: a pair of enantiomers (R,R and S,S) which constitute the threo form, and a meso compound (R,S) known as the erythro form. The distinct spatial arrangement of the hydroxyl and acetyl groups in the threo and erythro isomers leads to differences in their physical, chemical, and potentially biological properties.
These stereoisomers are of significant interest as precursors in the synthesis of valuable organic molecules. Notably, both the threo and erythro forms of this compound can be converted to 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol), a compound widely used in the food and fragrance industries for its sweet, caramel-like aroma.[1] Understanding the stereoselective synthesis and characterization of the threo and erythro isomers is therefore crucial for controlling the outcome of subsequent chemical transformations.
This guide will provide a detailed examination of the synthetic pathways leading to the individual threo and erythro stereoisomers, a compilation of their known physicochemical and spectroscopic data, and a discussion of their known chemical reactivity and potential biological implications.
Stereoselective Synthesis
The synthesis of the threo and erythro stereoisomers of this compound can be achieved through distinct stereoselective routes.
Synthesis of erythro-3,4-Dihydroxyhexane-2,5-dione
The erythro isomer is synthesized via the oxidation of 2,5-dimethyl-2,5-dimethoxy-2,5-dihydrofuran. This reaction proceeds with the cleavage of the dihydrofuran ring and the formation of the vicinal diol with a specific stereochemistry.[1]
Experimental Protocol:
A detailed experimental protocol for this transformation is outlined below, based on established methodologies.
-
Reaction Scheme:
Figure 1. Synthesis of erythro-3,4-dihydroxyhexane-2,5-dione.
-
Procedure:
-
In a suitable reaction vessel, dissolve 2,5-dimethyl-2,5-dimethoxy-2,5-dihydrofuran in an aqueous solution.
-
Add a catalytic amount of osmium tetroxide (OsO₄).
-
To the stirred solution, add potassium chlorate (B79027) (KClO₃) portion-wise to maintain the reaction temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., thin-layer chromatography or gas chromatography).
-
Upon completion, quench the reaction and work up the mixture to isolate the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure erythro-3,4-dihydroxyhexane-2,5-dione.
-
Synthesis of threo-3,4-Dihydroxyhexane-2,5-dione
The threo isomer is prepared through the hydrodimerization of methylglyoxal (B44143) (pyruvaldehyde) using zinc metal. This reductive coupling reaction favors the formation of the threo diastereomer.[1]
Experimental Protocol:
The following is a detailed experimental protocol for the synthesis of the threo isomer.
-
Reaction Scheme:
Figure 2. Synthesis of threo-3,4-dihydroxyhexane-2,5-dione.
-
Procedure:
-
In a reaction flask, prepare a solution of methylglyoxal in a mixture of water and a suitable organic solvent (e.g., ethanol).
-
Add acetic acid to the solution.
-
While vigorously stirring the mixture under an inert atmosphere (e.g., nitrogen), add powdered zinc portion-wise at a controlled temperature (e.g., 40-50 °C).[2]
-
Continue stirring for several hours after the addition of zinc is complete.
-
Monitor the reaction by an appropriate analytical method.
-
Once the reaction is complete, filter the mixture to remove unreacted zinc and other solids.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).[3]
-
Dry the combined organic extracts, concentrate under reduced pressure, and purify the resulting crude product by recrystallization to yield pure threo-3,4-dihydroxyhexane-2,5-dione.[3]
-
A similar, more general method for the preparation of this compound involves the reduction coupling of pyruvaldehyde using a Raney's nickel catalyst, which may produce a mixture of stereoisomers.[3]
Physicochemical and Spectroscopic Data
The threo and erythro stereoisomers of this compound exhibit distinct physicochemical and spectroscopic properties. A summary of the available data is presented below for easy comparison.
| Property | threo-3,4-Dihydroxyhexane-2,5-dione | erythro-3,4-Dihydroxyhexane-2,5-dione | Reference |
| Molecular Formula | C₆H₁₀O₄ | C₆H₁₀O₄ | [4] |
| Molecular Weight | 146.14 g/mol | 146.14 g/mol | [4] |
| Melting Point | 89-90 °C | Not explicitly found | [3] |
| Appearance | White solid | Not explicitly found | [3] |
| ¹H NMR (CDCl₃, δ) | 2.30 (s, 6H, 2 x CH₃-CO), 4.55 (s, 2H, 2 x CH-OH), 4.85 (s, 2H, 2 x OH) | Not explicitly found | [1] |
| ¹³C NMR | Data for "diast. B" available on SpectraBase | Data for "diast. A" available on SpectraBase | [5] |
| IR (KBr, cm⁻¹) | 3400 (O-H), 1710 (C=O) | Not explicitly found | [1] |
Note: The assignment of "diast. A" and "diast. B" from SpectraBase to the specific erythro and threo isomers is not explicitly confirmed in the available literature.
Chemical Reactivity: Conversion to Furaneol
A key chemical transformation of both the threo and erythro stereoisomers of this compound is their conversion to Furaneol upon treatment with mildly basic reagents.[1] This cyclization reaction is of significant industrial importance for the production of this widely used flavor and fragrance compound.
Figure 3. Conversion of this compound to Furaneol.
Biological Activity and Significance
The biological activities of the individual threo and erythro stereoisomers of this compound have not been extensively studied. However, the dione (B5365651) functional group is a known pharmacophore in a variety of biologically active molecules, exhibiting anticancer, antimicrobial, and enzyme-inhibiting properties.[6] For instance, many dione derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.[6]
Given that this compound is a metabolite in certain biological pathways and a structural analogue of other bioactive diones, it is plausible that its stereoisomers could exhibit differential interactions with biological targets such as enzymes and receptors. Further research is warranted to explore the cytotoxic, enzymatic, and other pharmacological effects of the pure threo and erythro isomers. This could open avenues for their application in drug discovery and development.
Conclusion
The threo and erythro stereoisomers of this compound are valuable chiral synthons with well-defined, albeit not fully detailed in publicly available literature, stereoselective synthetic routes. While their primary application to date has been in the synthesis of the flavor compound Furaneol, their structural features suggest potential for broader utility in organic and medicinal chemistry. This guide has provided a consolidated resource of the current knowledge on these stereoisomers, highlighting the established synthetic methodologies and the available physicochemical data. The significant gap in the understanding of their biological activities presents a clear opportunity for future research, which could unveil novel applications for these versatile molecules in the fields of drug development and chemical biology. Further elucidation of their distinct properties will undoubtedly contribute to the expanding toolbox of chiral building blocks available to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. US3558714A - Process for the preparation of hexane-3,4-diol-2,5-dione - Google Patents [patents.google.com]
- 3. CN102452915B - Preparation method of 3,4-dihydroxy-2,5-hexanedione - Google Patents [patents.google.com]
- 4. 3,4-Dihydroxy-2,5-hexanedione | C6H10O4 | CID 78033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Profile of 3,4-Dihydroxyhexane-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 3,4-dihydroxyhexane-2,5-dione. The information is intended to support research and development activities where this vicinal diol and diketone serves as a key chemical intermediate.
Spectroscopic Data
The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Due to the presence of two chiral centers at the C3 and C4 positions, this compound can exist as diastereomers. The spectroscopic data may vary between these forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon and proton framework of this compound.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Based on available data for diastereomers of this compound, the following chemical shifts are expected.[1][2]
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (Ketone) | ~205-215 |
| C-OH (Hydroxylated methine) | ~70-80 |
| CH₃ (Methyl) | ~25-30 |
¹H NMR Spectroscopy:
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum reveals the functional groups present in this compound. The key vibrational frequencies are associated with the hydroxyl and carbonyl groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| O-H (Alcohol) | 3200-3600 | Broad |
| C=O (Ketone) | 1700-1725 | Strong |
| C-H (Alkyl) | 2850-3000 | |
| C-O (Alcohol) | 1000-1200 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula of this compound is C₆H₁₀O₄, corresponding to a molecular weight of 146.14 g/mol .[1]
Under electron ionization (EI), the molecule is expected to fragment. While a specific mass spectrum for the parent compound is not available, the fragmentation of vicinal diols and ketones typically involves cleavage of the carbon-carbon bond between the hydroxylated carbons and α-cleavage adjacent to the carbonyl groups.
Experimental Protocols
Synthesis of this compound
A representative synthetic method for this compound involves the reductive coupling of pyruvaldehyde.[3]
Materials:
-
Pyruvaldehyde (e.g., 32% aqueous solution)
-
Ethanol/Water solvent (2:1 v/v)
-
10% Sodium Carbonate solution
-
Raney Nickel catalyst
-
Nitrogen gas
-
Hydrogen gas
-
Ethyl acetate (B1210297)
-
Petroleum ether
Procedure:
-
In a high-pressure autoclave, combine 200.0 g of a 32% mass percent concentration of pyruvaldehyde with 100 mL of an ethanol/water (2:1 v/v) solvent mixture.
-
While stirring, adjust the pH of the reaction medium to 9-10 by the dropwise addition of a 10% sodium carbonate solution.
-
Under a nitrogen atmosphere, add 19.2 g of Raney Nickel catalyst.
-
Purge the autoclave with nitrogen for 13 minutes, followed by a hydrogen purge for 12 minutes.
-
Maintain the reaction temperature between 25-30 °C and a pressure of 0.18 MPa.
-
Allow the reaction to proceed for 15 hours, or until hydrogen uptake ceases, indicating the completion of the reaction as monitored by Gas Chromatography (GC).
-
Filter the reaction mixture to remove the catalyst.
-
Extract the filtrate with four 120 mL portions of ethyl acetate.
-
Combine the organic extracts and concentrate under normal pressure to obtain a crude liquid.
-
Induce crystallization by cooling the crude product in a mixture of ethyl acetate and petroleum ether.
-
Collect the solid product by suction filtration to yield this compound.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be required to achieve a good signal-to-noise ratio.
FTIR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using an FTIR spectrometer.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for dissolved samples.
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).
Visualizations
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Experimental workflow for the synthesis and analysis of this compound.
References
An In-depth Technical Guide to 3,4-Dihydroxyhexane-2,5-dione: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-dihydroxyhexane-2,5-dione, a key intermediate in the synthesis of flavor compounds, most notably 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol®). This document details the discovery and history of this compound, its physicochemical and spectroscopic properties, and detailed experimental protocols for the synthesis of its stereoisomers. While its primary application lies in fragrance chemistry, this guide also explores the potential for future research into its biological activities.
Introduction
This compound (CAS RN: 25566-16-9) is a vicinal diol and a diketone that serves as a crucial precursor in the chemical industry. Its history is intrinsically linked to the development of synthetic flavorings, particularly those with caramel (B1170704) or fruity notes. The strategic placement of its functional groups allows for facile cyclization to form valuable furanone structures. This guide will delve into the scientific literature to provide a detailed account of this compound for researchers and professionals in organic synthesis and drug development.
Discovery and History
The discovery of this compound is not attributed to a single breakthrough but rather emerged from research directed at the synthesis of furanones. A pivotal moment in its history was the elucidation of the structure of Furaneol®, a significant flavor component of pineapple and strawberry, and the subsequent efforts to develop commercially viable synthetic routes.
A 1971 patent (US3558714A) details the preparation of what it refers to as "hexane-3,4-diol-2,5-dione" as an intermediate for the synthesis of 2,5-dimethyl-4,5-dihydrofuran-3-ol-4-one.[1] This patent describes the reductive coupling of pyruvaldehyde (methylglyoxal) as a key step. Shortly after, in 1973, a seminal paper by G. Büchi, E. Demole, and A. F. Thomas in the Journal of Organic Chemistry further detailed the synthesis of both the threo and erythro diastereomers of this compound.[2] The threo isomer was obtained through the hydrodimerization of methylglyoxal (B44143), while the erythro isomer was synthesized via the oxidation of 2,5-dimethyl-2,5-dimethoxy-2,5-dihydrofuran.[2] These methods laid the groundwork for the production of Furaneol® and solidified the importance of this compound as a valuable synthetic intermediate.
Physicochemical and Spectroscopic Properties
The properties of this compound are summarized in the table below. It is important to note that some of these values are predicted, and experimental data may vary.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₄ | [3][4] |
| Molecular Weight | 146.14 g/mol | [3] |
| CAS Registry Number | 25566-16-9 | [3] |
| Melting Point | 74 °C | |
| threo isomer: 89-90 °C | [5] | |
| Boiling Point (Predicted) | 349.1 ± 37.0 °C at 760 mmHg | |
| Density (Predicted) | 1.242 ± 0.06 g/cm³ | |
| pKa (Predicted) | 11.61 ± 0.20 | |
| XLogP3 | -1.6 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| ¹³C NMR | Spectra available for diastereomers | [6] |
| FTIR | Spectra available for diastereomers | [6] |
| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z 174 | [6] |
Experimental Protocols
Detailed experimental protocols for the synthesis of the threo and erythro isomers of this compound are provided below. These are based on established literature procedures.
Synthesis of threo-3,4-Dihydroxyhexane-2,5-dione via Reductive Coupling of Methylglyoxal
This protocol is adapted from the method described in US Patent 3,558,714A and further detailed in a 2011 Chinese Patent (CN102452915B).[5][7]
Reaction Scheme:
Caption: Reductive coupling of methylglyoxal.
Materials:
-
Methylglyoxal (pyruvic aldehyde), 40% aqueous solution
-
Glacial acetic acid
-
Ethanol
-
Zinc powder
-
Ethyl acetate (B1210297)
-
Nitrogen gas supply
Procedure:
-
A mixture of a 40% aqueous solution of methylglyoxal (625 g), water (815 mL), and pure acetic acid (185 g) is placed in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.[7]
-
The mixture is heated to 40-50 °C with vigorous stirring under a nitrogen atmosphere.[7]
-
Powdered zinc (220 g) is added portionwise over approximately 3 hours, maintaining the temperature between 40 and 50 °C.[7]
-
After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.[7]
-
The solution is filtered to remove unreacted zinc and other solids.
-
The filtrate is concentrated in vacuo.
-
The residue is taken up in warm ethyl acetate (e.g., 500 mL).[7]
-
The organic solution is filtered and then concentrated in vacuo to induce crystallization.
-
The crude product can be purified by recrystallization from ethyl acetate or by sublimation to yield pure threo-3,4-dihydroxyhexane-2,5-dione (m.p. 89-90 °C).[5]
Synthesis of erythro-3,4-Dihydroxyhexane-2,5-dione via Oxidation of 2,5-Dimethyl-2,5-dimethoxy-2,5-dihydrofuran
This protocol is based on the synthesis described by Büchi et al. (1973).[2]
Reaction Scheme:
Caption: Oxidation to erythro-diol.
Materials:
-
2,5-Dimethyl-2,5-dimethoxy-2,5-dihydrofuran
-
Potassium chlorate (B79027) (KClO₃)
-
Osmium tetroxide (OsO₄)
-
Aqueous solvent system (e.g., water/tetrahydrofuran)
Procedure:
-
2,5-Dimethyl-2,5-dimethoxy-2,5-dihydrofuran is dissolved in a suitable aqueous solvent mixture (e.g., water-tetrahydrofuran).
-
Potassium chlorate is added to the solution.
-
A catalytic amount of osmium tetroxide is introduced to the reaction mixture.
-
The reaction is stirred at room temperature until completion (monitoring by TLC or GC is recommended).
-
Upon completion, the reaction mixture is worked up to isolate the erythro-3,4-dihydroxyhexane-2,5-dione. This typically involves quenching any remaining oxidizing agents, extraction with an organic solvent, drying, and removal of the solvent.
-
The crude product can be purified by chromatography or recrystallization.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of published data on the specific biological activities of this compound itself. Its primary role in the scientific literature is that of a synthetic intermediate. However, given its structural similarity to other biologically active diones and its potential to be a metabolite, its biological effects warrant investigation.
Hypothetical Experimental Workflow for Investigating Biological Activity
The following workflow illustrates a potential approach to screen for and characterize the biological activity of this compound.
Caption: Workflow for biological activity screening.
This hypothetical workflow begins with the synthesis and purification of this compound. The compound would then be subjected to initial screening assays to assess its general cytotoxicity against various cell lines and its potential antimicrobial properties. If any significant activity is observed, further mechanistic studies would be initiated to identify the molecular targets and the signaling pathways involved. Finally, any promising in vitro findings would be validated in appropriate in vivo models.
Conclusion
This compound is a compound of significant interest in the field of synthetic organic chemistry, primarily due to its role as a precursor to the important flavor and fragrance compound, Furaneol®. The synthetic routes to its diastereomers are well-established, relying on either the reductive coupling of methylglyoxal or the oxidation of a furan (B31954) derivative. While its direct biological effects have not been extensively studied, its structure suggests potential for biological activity that remains to be explored. This guide provides a solid foundation for researchers and professionals working with this versatile dione, from its historical context and chemical properties to detailed synthetic protocols. Future research into the biological and pharmacological aspects of this compound could open new avenues for its application beyond the flavor and fragrance industry.
References
- 1. CN110845313A - Continuous preparation method of 3, 4-dihydroxy-2, 5-hexanedione - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-Dihydroxy-2,5-hexanedione | C6H10O4 | CID 78033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Molport-006-124-750 | Novel [molport.com]
- 5. CN102452915B - Preparation method of 3,4-dihydroxy-2,5-hexanedione - Google Patents [patents.google.com]
- 6. 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione|C8H14O4 [benchchem.com]
- 7. US3558714A - Process for the preparation of hexane-3,4-diol-2,5-dione - Google Patents [patents.google.com]
3,4-Dihydroxyhexane-2,5-dione: A Versatile Intermediate for Chemical Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxyhexane-2,5-dione is a bifunctional molecule featuring both vicinal diol and diketone moieties, rendering it a highly versatile synthetic intermediate. Its strategic importance is most notable in the synthesis of heterocyclic compounds, a class of molecules with broad applications in medicinal chemistry and flavor chemistry. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its role in drug development. Detailed experimental protocols, quantitative data, and graphical representations of synthetic workflows are presented to facilitate its practical application in a research and development setting.
Chemical Properties and Spectroscopic Data
This compound (CAS No: 25566-16-9) is a white solid with a molecular weight of 146.14 g/mol .[1][2] Its structure allows for the formation of both intramolecular and intermolecular hydrogen bonds, influencing its physical properties and reactivity.[3] The presence of two chiral centers means the molecule can exist as stereoisomers (erythro and threo), which can influence the stereochemistry of subsequent reactions.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₄ | [1] |
| Molecular Weight | 146.14 g/mol | [1] |
| Melting Point | 74 °C | |
| Boiling Point | 349.1 °C at 760 mmHg | |
| Density | 1.242 g/cm³ | |
| ¹³C NMR | Data unavailable in search results | |
| IR Spectrum | Data unavailable in search results | |
| Mass Spectrum (GC-MS) | Top Peak (m/z): 43 | [4] |
| 2nd Highest (m/z): 88 | [4] | |
| 3rd Highest (m/z): 89 | [4] |
Synthesis of this compound
Two primary synthetic routes to this compound have been reported: the reductive coupling of pyruvaldehyde (methylglyoxal) and the oxidation of 3,4-dimethylhexane-2,5-dione.
Reductive Coupling of Pyruvaldehyde
This method involves the dimerization of pyruvaldehyde in the presence of a reducing agent. Several variations of this procedure exist, with differences in the reducing agent, catalyst, and reaction conditions.
Table 2: Comparison of Synthetic Yields for the Reductive Coupling of Pyruvaldehyde
| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Zinc powder, Acetic Acid | Water | 40-50 | 5 | Not specified | [5] |
| Hydrogen, Raney's Nickel | Ethanol/Water | 25-30 | 15 | 18.0 | [6] |
| Hydrogen, Raney's Nickel | Water | 5-10 | 15 | 13.6 | [6] |
| Zinc, Acetic Acid | Water | 36-38 | 2 | Not specified | [7] |
Experimental Protocol: Reductive Coupling using Zinc and Acetic Acid [5][7]
-
A mixture of a 40% aqueous solution of pyruvic aldehyde (625 g), water (815 ml), and pure acetic acid (185 g) is heated to 40-50 °C with vigorous stirring under a nitrogen atmosphere.
-
Powdered zinc (220 g) is introduced portionwise over approximately 3 hours, maintaining the temperature between 40 and 50 °C.
-
The mixture is stirred for an additional 2 hours at room temperature.
-
The solution is filtered, and the filtrate is concentrated in vacuo.
-
The residue is taken up in warm ethyl acetate (B1210297), and the organic solution is filtered.
-
Concentration of the ethyl acetate solution in vacuo induces crystallization.
-
The crude product can be purified by recrystallization from ethyl acetate or by sublimation to yield pure this compound.
Oxidation of 3,4-Dimethylhexane-2,5-dione
A primary strategy for the synthesis of the dimethylated analog, 3,4-dihydroxy-3,4-dimethylhexane-2,5-dione, involves the oxidation of 3,4-dimethylhexane-2,5-dione.[3] This approach focuses on the direct introduction of hydroxyl groups onto the carbon backbone. The choice of oxidizing agent is critical, with potassium permanganate (B83412) (KMnO₄) being a suitable option. The reaction likely proceeds through the enol or enolate form of the diketone, where the double bond is attacked by the permanganate ion to form a cyclic manganate (B1198562) ester intermediate, which upon hydrolysis yields the desired diol.[3] A detailed experimental protocol for the oxidation of the non-methylated precursor was not available in the search results.
Applications as a Synthetic Intermediate
The bifunctional nature of this compound makes it a valuable building block for the synthesis of various complex molecules, particularly heterocycles.
Synthesis of Furaneol (Pineapple Ketone)
A major application of this compound is in the synthesis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone, commercially known as Furaneol or pineapple ketone, a key flavor component in many fruits.[7] The synthesis involves the cyclization of this compound under mildly basic conditions.
Experimental Protocol: Cyclization to Furaneol [7]
-
A solution containing this compound, disodium (B8443419) monohydrogen phosphate, and a side-reaction inhibitor is prepared. The optimized concentration ratio is 0.07 g/mL : 0.27 g/mL : 0.038 g/mL, respectively.
-
The reaction mixture is heated to 70 °C for 24 hours.
-
Following the reaction, a simple separation process is employed to purify the Furaneol.
The overall synthesis of Furaneol from pyruvaldehyde via the this compound intermediate can be visualized as follows:
Intermediate in Drug Discovery and Development
The diketone functionality of this compound serves as a versatile handle for the construction of various heterocyclic scaffolds of medicinal interest. One important class of heterocycles that can be synthesized from 1,4-dicarbonyl compounds are pyridazines and their fused derivatives, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
While specific examples of drugs developed directly from this compound were not prominent in the search results, the general synthetic utility of 1,4-diones for accessing biologically active heterocycles is well-established. The following workflow illustrates a generalized approach for utilizing this compound in a drug discovery context.
This workflow begins with the synthesis of the core intermediate, this compound. This intermediate is then reacted with hydrazine or its derivatives to generate a library of pyridazine or fused pyridazine compounds. These compounds are subsequently screened for biological activity in high-throughput assays. Promising "hit" compounds are then subjected to structure-activity relationship (SAR) studies to optimize their biological activity, leading to the identification of a "lead" compound for further drug development.
Conclusion
This compound is a valuable and versatile synthetic intermediate with demonstrated utility in the synthesis of important flavor compounds and significant potential for application in drug discovery. Its bifunctional nature allows for the construction of diverse molecular architectures, particularly heterocyclic systems of medicinal relevance. The synthetic protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to leverage the chemical potential of this important molecule. Further exploration into the synthesis of a broader range of heterocyclic derivatives from this compound and the systematic evaluation of their biological activities is a promising area for future research.
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroxy-2,5-hexanedione | C6H10O4 | CID 78033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione|C8H14O4 [benchchem.com]
- 4. 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione | C8H14O4 | CID 538401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3558714A - Process for the preparation of hexane-3,4-diol-2,5-dione - Google Patents [patents.google.com]
- 6. Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review [ouci.dntb.gov.ua]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Potential Biological Activity of 3,4-Dihydroxyhexane-2,5-dione: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential biological activities of 3,4-Dihydroxyhexane-2,5-dione based on its structural characteristics and the known biological effects of analogous dione-containing compounds. Direct experimental data on the biological activity of this compound is limited in publicly available scientific literature. The information presented herein is intended to serve as a guide for future research and drug development efforts.
Introduction
This compound is a vicinal dihydroxy diketone with a molecular formula of C₆H₁₀O₄. Its structure, featuring two ketone and two hydroxyl functional groups, suggests a potential for diverse chemical reactivity and biological interactions. The dione (B5365651) functional group is a recognized pharmacophore present in a wide array of biologically active molecules, exhibiting activities ranging from enzyme inhibition to cytotoxicity.[1] This guide explores the potential biological activities of this compound by examining the well-documented effects of structurally related compounds, with a primary focus on the neurotoxic metabolite 2,5-hexanedione (B30556).
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for designing biological assays.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₄ | [2] |
| Molecular Weight | 146.14 g/mol | [2] |
| XLogP3 | -1.6 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Topological Polar Surface Area | 74.6 Ų | [2] |
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally similar diones, several potential biological activities for this compound can be hypothesized.
Neurotoxicity: Insights from 2,5-Hexanedione
The most extensively studied analogous compound is 2,5-hexanedione, the neurotoxic metabolite of n-hexane.[3] Chronic exposure to n-hexane leads to peripheral neuropathy, and 2,5-hexanedione is the causative agent.[3][4]
The primary mechanism of 2,5-hexanedione neurotoxicity involves its reaction with lysine (B10760008) residues in axonal proteins. This occurs via a Schiff base formation, followed by cyclization to form pyrrole (B145914) adducts.[4][5] The subsequent oxidation of these pyrrole residues leads to protein cross-linking and aggregation, which disrupts axonal transport and ultimately results in axonal degeneration.[4]
Recent studies have elucidated that 2,5-hexanedione induces neuronal apoptosis by inhibiting the PI3K/Akt signaling pathway.[1][6] This pathway is critical for cell survival and proliferation. 2,5-hexanedione has been shown to downregulate the expression of Nerve Growth Factor (NGF), which in turn suppresses the phosphorylation of Akt and the pro-apoptotic protein Bad.[1][6] The dephosphorylation of Bad allows it to dimerize with the anti-apoptotic protein Bcl-xL, leading to the release of cytochrome c from the mitochondria and the activation of the caspase cascade, culminating in apoptosis.[6][7]
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by dione compounds.
Potential Cytotoxic Activity
Many dione-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[8] The mechanism of cytotoxicity is often attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases.[8] Given the presence of the dione moiety, this compound could potentially exhibit similar cytotoxic properties.
Potential Enzyme Inhibition
The dione functional group is a known inhibitor of several enzymes, notably carboxylesterases (CEs).[9] Benzil (diphenylethane-1,2-dione) and its analogs are potent inhibitors of CEs.[10] The inhibitory activity is dependent on the dione moiety and the surrounding chemical structure.[11] It is plausible that this compound could also act as an inhibitor of CEs or other enzymes.
Potential Antimicrobial Activity
Various dione derivatives, such as those containing thiazolidine-2,4-dione and isoindole-1,3-dione scaffolds, have been reported to possess antimicrobial and antifungal activities.[12][13][14] The dione core is often crucial for these properties. Therefore, this compound warrants investigation for its potential antimicrobial effects.
Proposed Experimental Protocols
To investigate the potential biological activities of this compound, the following experimental protocols are proposed, based on methodologies used for analogous compounds.
In Vitro Neurotoxicity Assessment
Caption: Proposed workflow for in vitro neurotoxicity assessment.
Neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons would be cultured under standard conditions. Cells would then be treated with varying concentrations of this compound for different time points.
Cell viability would be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
To investigate the effect on the PI3K/Akt pathway, protein expression levels of total and phosphorylated Akt, Bad, and key caspases would be determined by Western blotting.
Apoptosis would be quantified using flow cytometry after staining with Annexin V and Propidium Iodide (PI).
In Vitro Cytotoxicity Assay (MTT Assay)
Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media.[8] Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[8]
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).[8] Serial dilutions are made in the culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the compound, and the plates are incubated for 48-72 hours.[8]
After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[8] The formazan (B1609692) crystals formed are then solubilized with DMSO, and the absorbance is read using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.
Enzyme Inhibition Assay (Carboxylesterase)
The inhibitory activity against carboxylesterases can be determined using a colorimetric substrate such as o-nitrophenyl acetate (B1210297) (o-NPA).[11] The hydrolysis of o-NPA by CEs produces a colored product that can be measured spectrophotometrically.
The assay is performed in a 96-well plate.[11] Varying concentrations of this compound are pre-incubated with the enzyme solution. The reaction is initiated by the addition of the substrate, and the change in absorbance is monitored over time. The rate of reaction is calculated, and the inhibitory potency (e.g., Kᵢ or IC₅₀) is determined.
Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound. Serial dilutions of this compound are prepared in a 96-well plate with a suitable broth medium.[15] A standardized inoculum of the test microorganism is added to each well.[15] The plates are incubated, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth.[15]
This is a qualitative screening method. A lawn of the test microorganism is spread on an agar (B569324) plate.[15] Wells are made in the agar, and a solution of this compound is added to the wells.[15] After incubation, the diameter of the zone of inhibition around the well is measured to assess the antimicrobial activity.[15]
Summary and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, its structural similarity to known bioactive dione compounds, particularly the neurotoxin 2,5-hexanedione, suggests a high potential for significant biological effects. The proposed areas of investigation—neurotoxicity, cytotoxicity, enzyme inhibition, and antimicrobial activity—provide a solid foundation for future research. The experimental protocols outlined in this guide offer a starting point for elucidating the pharmacological and toxicological profile of this compound. Further studies are warranted to explore the therapeutic potential and safety of this compound and its derivatives.
References
- 1. 2,5-Hexanedione mediates neuronal apoptosis through suppression of NGF via PI3K/Akt signaling in the rat sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. n-hexane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
- 5. Neurotoxicity and protein binding of 2,5-hexanedione in the hen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,5-hexanedione downregulates nerve growth factor and induces neuron apoptosis in the spinal cord of rats via inhibition of the PI3K/Akt signaling pathway | PLOS One [journals.plos.org]
- 7. portlandpress.com [portlandpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Facile synthesis of 1,2-dione-containing abietane analogues for the generation of human carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3,4-Dihydroxyhexane-2,5-dione from Pyruvaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxyhexane-2,5-dione is a valuable intermediate in organic synthesis, notably in the production of flavor compounds such as furanone (pineapple ketone).[1] Its vicinal diol and diketone functionalities make it a versatile building block for various chemical transformations. This document provides detailed protocols for the synthesis of this compound via the reductive coupling of pyruvaldehyde, a readily available starting material. The methods described herein are based on established literature procedures.[1][2]
Synthetic Pathway
The synthesis of this compound from pyruvaldehyde proceeds through a reductive coupling mechanism.[1][2] This reaction involves the dimerization of two molecules of pyruvaldehyde with the concomitant reduction of the aldehyde groups to hydroxyl groups.
Caption: Reductive coupling of pyruvaldehyde to form this compound.
Experimental Protocols
Two primary methods for the synthesis of this compound from pyruvaldehyde are detailed below.
Method 1: Reductive Coupling using Zinc Powder and Acetic Acid
This method utilizes zinc powder as the reducing agent in an acidic medium provided by acetic acid.[1][2]
Materials:
-
Pyruvaldehyde (40% aqueous solution)
-
Ethanol
-
Glacial Acetic Acid
-
Zinc Powder
-
Ethyl Acetate (B1210297)
-
Petroleum Ether
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Heating mantle
-
Filtration apparatus (Büchner funnel and flask)
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
To a three-neck round-bottom flask, add a 40% aqueous solution of pyruvic aldehyde, water, and pure acetic acid.[2]
-
With vigorous stirring under a nitrogen atmosphere, heat the mixture to 40-50°C.[2]
-
Slowly add powdered zinc portion-wise to the reaction mixture, maintaining the temperature between 40 and 50°C. The addition should take approximately 3 hours.[2]
-
After the addition is complete, continue stirring the mixture for an additional 2 hours at room temperature.[2]
-
Filter the reaction mixture to remove unreacted zinc and other solids.
-
Concentrate the filtrate in vacuo.
-
Take up the residue in warm ethyl acetate and filter again to remove any insoluble impurities.
-
Concentrate the ethyl acetate solution in vacuo to induce crystallization.
-
Recrystallize the crude product from an ethyl acetate/petroleum ether mixture to obtain pure this compound.[1]
-
The pure product has a melting point of 88-90°C.[1]
Method 2: Catalytic Hydrogenation using Raney Nickel
This method employs catalytic hydrogenation with Raney nickel as the catalyst.[1]
Materials:
-
Pyruvaldehyde (32% solution in ethanol/water)
-
Raney Nickel catalyst
-
Sodium Carbonate solution (10%)
-
Hydrogen gas
-
Nitrogen gas
-
Ethyl Acetate
-
Petroleum Ether
Equipment:
-
Autoclave/pressure reactor equipped with a mechanical stirrer and gas inlets
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
In a 1000 mL autoclave, charge 200.0 g of a 32% mass percent concentration of pyruvic aldehyde in an ethanol/water mixture (2:1 v/v).[1]
-
Adjust the pH of the reaction medium to 9-10 by adding a 10% sodium carbonate solution while stirring.[1]
-
Under a nitrogen atmosphere, add 19.2 g of Raney nickel catalyst.[1]
-
Purge the autoclave with nitrogen and then with hydrogen.[1]
-
Maintain the reaction temperature at 25-30°C and a pressure of 0.18 MPa.[1]
-
Continue the reaction for 15 hours, or until hydrogen uptake ceases, indicating the completion of the reaction as monitored by GC.[1]
-
Filter the reaction mixture to remove the catalyst.
-
Extract the filtrate with ethyl acetate (4 x 120 mL).[1]
-
Combine the organic extracts and concentrate under normal pressure to obtain a thick liquid.[1]
-
Crystallize the crude product from an ethyl acetate/petroleum ether mixture by freezing to obtain this compound.[1]
Data Presentation
| Parameter | Method 1 (Zinc/Acetic Acid) | Method 2 (Raney Nickel/H₂) |
| Starting Material | Pyruvaldehyde (aq. solution) | Pyruvaldehyde (in EtOH/H₂O) |
| Reducing Agent | Zinc Powder | Hydrogen Gas |
| Catalyst | None | Raney Nickel |
| Solvent | Water/Ethanol/Acetic Acid | Ethanol/Water |
| Reaction Temperature | 40-60°C | 25-30°C |
| Reaction Pressure | Atmospheric | 0.18 MPa |
| Reaction Time | ~5.5 hours | 15 hours |
| Yield | Not explicitly stated | 18.0% |
| Product Melting Point | 89-90°C | 88-90°C |
Workflow Diagram
Caption: Experimental workflows for the synthesis of this compound.
Safety Precautions
-
Handle pyruvaldehyde and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Zinc powder is flammable; handle with care and avoid ignition sources.
-
Raney nickel is pyrophoric and must be handled under an inert atmosphere or solvent.
-
Hydrogen gas is highly flammable and explosive. Ensure all equipment is properly grounded and free of leaks.
-
Reactions in an autoclave should be conducted behind a safety shield.
Conclusion
The synthesis of this compound from pyruvaldehyde can be achieved through reductive coupling using either zinc powder in acetic acid or catalytic hydrogenation with Raney nickel. While the zinc/acetic acid method is operationally simpler, the catalytic hydrogenation approach offers an alternative with different reaction conditions. The choice of method may depend on the available equipment and desired scale of the reaction. Both protocols provide a reliable route to this important synthetic intermediate.
References
Application Notes and Protocols: Synthesis of 3,4-dihydroxy-3,4-dimethylhexane-2,5-dione via Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-dihydroxy-3,4-dimethylhexane-2,5-dione (B2735852) is a valuable bifunctional molecule containing both vicinal diol and diketone moieties, making it a versatile building block in organic synthesis.[1] Its structure allows for a variety of chemical transformations, rendering it a key intermediate in the synthesis of complex molecules, including heterocyclic compounds of medicinal interest.[1] A primary and straightforward synthetic route to this dihydroxy dione (B5365651) is the oxidation of its precursor, 3,4-dimethylhexane-2,5-dione (B1207610).[1] This document provides detailed protocols for the α-hydroxylation of 3,4-dimethylhexane-2,5-dione using potassium permanganate (B83412), a powerful oxidizing agent known for its ability to form vicinal diols.[1] The reaction likely proceeds through the enol or enolate form of the diketone, which is then attacked by the permanganate ion.[1]
Data Presentation
The following table summarizes the key quantitative data for the oxidation of 3,4-dimethylhexane-2,5-dione to 3,4-dihydroxy-3,4-dimethylhexane-2,5-dione. Please note that yields can vary based on the precise experimental setup and purification methods.
| Product Name | Reaction | Reactant Molar Ratio (Diketone:KMnO₄) | Solvent System | Temperature (°C) | Typical Yield (%) |
| 3,4-dihydroxy-3,4-dimethylhexane-2,5-dione | α-hydroxylation | ~1:1 | Water/Acetone (B3395972) | 0-5 | 65-80 |
Experimental Protocols
This section details the methodology for the oxidation of 3,4-dimethylhexane-2,5-dione.
Materials and Reagents
-
3,4-dimethylhexane-2,5-dione
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Acetone
-
Distilled water
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle (for preparation of KMnO₄ solution, if needed)
-
Ice bath
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3,4-dimethylhexane-2,5-dione in 100 mL of acetone. Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Preparation of Oxidant Solution: In a separate beaker, prepare a solution of 11.1 g of potassium permanganate and 1.0 g of sodium hydroxide in 200 mL of cold distilled water. Gentle heating may be necessary to fully dissolve the potassium permanganate; ensure the solution is cooled to near room temperature before use.
-
Oxidation Reaction: Slowly add the potassium permanganate solution to the stirred solution of 3,4-dimethylhexane-2,5-dione via a dropping funnel over a period of approximately 45-60 minutes. Maintain the reaction temperature between 0-5 °C during the addition. The reaction progress is indicated by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Quench the reaction by adding a small amount of sodium bisulfite solution until the purple color disappears completely and only the brown precipitate remains. Filter the mixture through a pad of celite in a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with acetone.
-
Extraction: Remove the acetone from the filtrate by rotary evaporation. Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 3,4-dihydroxy-3,4-dimethylhexane-2,5-dione.
-
Further Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) or by column chromatography on silica (B1680970) gel.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the oxidation of 3,4-dimethylhexane-2,5-dione.
Signaling Pathway
Caption: Proposed reaction pathway for the oxidation of the diketone.
References
Application Notes and Protocols for Catalytic Reduction Methods in 3,4-Dihydroxyhexane-2,5-dione Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxyhexane-2,5-dione is a vicinal diol of significant interest as a versatile building block in organic synthesis. Its two carbonyl and two hydroxyl groups offer multiple reaction sites for the construction of complex molecules, including pharmaceuticals and flavoring agents. Catalytic reduction of an appropriate precursor represents a scalable and potentially stereoselective route to this target molecule. This document outlines key catalytic reduction methodologies, providing detailed experimental protocols and comparative data based on established principles for the hydrogenation of α-dicarbonyl compounds.
The primary catalytic approach for the synthesis of this compound involves the reductive coupling of pyruvaldehyde (methylglyoxal) or the direct hydrogenation of a suitable diketone precursor. The choice of catalyst and reaction conditions is crucial for achieving high yields and controlling the diastereoselectivity of the resulting diol (meso vs. d,l isomers).
Data Presentation
The following table summarizes various catalytic systems applicable to the reduction of α-diketones, which can be adapted for the synthesis of this compound. Please note that specific yield and diastereoselectivity data for the target molecule are not extensively reported in the literature; therefore, the presented data are based on analogous reductions of similar substrates and should be considered as starting points for optimization.
| Catalyst System | Precursor | Typical Solvent(s) | Temperature (°C) | Pressure (atm H₂) | Typical Yield (%) | Diastereoselectivity (meso:racemic) | Reference/Analogy |
| Raney® Nickel | Pyruvaldehyde or Acetylformoin | Methanol, Ethanol (B145695), Water | 25 - 80 | 1 - 50 | 70 - 95 | Solvent and catalyst age dependent | General α-diketone reduction |
| Palladium on Carbon (5-10% Pd/C) | Acetylformoin | Ethyl acetate (B1210297), Ethanol, Acetic Acid | 25 - 60 | 1 - 10 | 60 - 90 | Generally low to moderate | Hydrogenolysis of α-keto-α-hydroxy compounds |
| Platinum(IV) oxide (Adam's catalyst) | 2,3-Hexanedione derivative | Ethanol, Acetic Acid | 25 - 50 | 1 - 5 | 80 - 98 | Substrate and solvent dependent | General α-diketone reduction |
| Ruthenium on Alumina (5% Ru/Al₂O₃) | 2,3-Hexanedione derivative | Water, Alcohols | 80 - 120 | 50 - 100 | High | Can favor specific diastereomers | High-pressure dione (B5365651) reductions |
Experimental Protocols
The following are detailed model protocols for the catalytic reduction synthesis of this compound. Note: These protocols are based on general methods for the catalytic hydrogenation of α-dicarbonyl compounds and will likely require optimization for the specific substrate and desired stereochemical outcome.
Protocol 1: Diastereoselective Hydrogenation using Raney® Nickel
This protocol describes the catalytic hydrogenation of a suitable precursor, such as acetylformoin or a protected form of pyruvaldehyde dimer, using Raney® Nickel. The diastereoselectivity of this reaction can be influenced by the solvent and the age and preparation method of the Raney® Nickel catalyst.
Materials:
-
Precursor (e.g., Acetylformoin)
-
Raney® Nickel (activated, slurry in water or ethanol)
-
Anhydrous Ethanol (or other suitable solvent)
-
Hydrogen gas (high purity)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Inert gas (Nitrogen or Argon)
-
Celatom® or filter aid
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and has been purged with an inert gas (e.g., Nitrogen).
-
Charging the Reactor: To the reactor vessel, add the precursor (1.0 eq). Under a gentle stream of inert gas, add anhydrous ethanol as the solvent (concentration typically 0.1-0.5 M).
-
Catalyst Addition: Carefully add the Raney® Nickel slurry (typically 5-20% by weight of the substrate). Caution: Raney® Nickel is pyrophoric and should be handled with care under a moist or inert atmosphere.
-
Sealing and Purging: Seal the reactor and purge the system with hydrogen gas several times to remove any residual air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi). Begin stirring and heat the reaction to the desired temperature (e.g., 40 °C).
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction can also be monitored by taking aliquots (after depressurizing and purging with inert gas) and analyzing by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas.
-
Filtration: Carefully filter the reaction mixture through a pad of Celatom® to remove the Raney® Nickel catalyst. Caution: The filter cake may be pyrophoric; do not allow it to dry completely in the air. Quench the filter cake with plenty of water.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization or column chromatography.
Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is suitable for the hydrogenolysis of precursors like acetylformoin to yield this compound. Pd/C is a versatile catalyst, though it may offer lower diastereoselectivity compared to other systems for this type of transformation.
Materials:
-
Precursor (e.g., Acetylformoin)
-
5% or 10% Palladium on Carbon (Pd/C)
-
Ethyl Acetate or Ethanol
-
Hydrogen gas (high purity)
-
Hydrogenation apparatus (e.g., H-Cube®, balloon hydrogenation setup, or Parr apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celatom® or filter aid
Procedure:
-
Dissolution: Dissolve the precursor (1.0 eq) in a suitable solvent such as ethyl acetate or ethanol in a reaction flask.
-
Catalyst Addition: Under an inert atmosphere, carefully add the Pd/C catalyst (typically 5-10 mol% of Pd).
-
Hydrogenation Setup: Connect the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Reaction: Maintain a positive pressure of hydrogen (e.g., using a balloon or a pressurized system) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Filtration: Upon completion, purge the reaction vessel with an inert gas. Filter the mixture through a pad of Celatom® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel or by recrystallization.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the catalytic reduction of a precursor to this compound.
Experimental Workflow
Caption: A typical experimental workflow for the catalytic hydrogenation synthesis.
Application Notes and Protocols: Synthesis of Furanones from 3,4-Dihydroxyhexane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furanones are a class of heterocyclic organic compounds that form the core structure of many natural products and synthetically important molecules. Their diverse biological activities have positioned them as privileged scaffolds in medicinal chemistry and drug development. This document provides detailed application notes and protocols for the synthesis of furanones using 3,4-dihydroxyhexane-2,5-dione as a key precursor. The primary focus is on the synthesis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone, a valuable compound in the flavor industry with potential applications in pharmaceuticals.
The synthesis of furanones from 1,4-dicarbonyl compounds, such as this compound, is classically achieved through the Paal-Knorr synthesis. This reaction involves the acid- or base-catalyzed intramolecular cyclization and dehydration of the dicarbonyl compound to form the furan (B31954) ring. The choice of catalyst and reaction conditions can significantly influence the reaction pathway and the final product distribution.
Data Presentation
Table 1: Overview of Catalytic Systems for Furanone Synthesis from 1,4-Dicarbonyl Compounds
| Catalyst Type | Catalyst Examples | Typical Reaction Conditions | Product Profile | Notes |
| Acid Catalysis | H₂SO₄, HCl, p-TsOH, Lewis Acids (e.g., ZnBr₂, BF₃·Et₂O) | Reflux in an acidic solution, often for an extended period. | Can lead to the formation of substituted furans.[1] | Conditions can be harsh and may not be suitable for substrates with acid-sensitive functional groups.[1] In the case of this compound, acidic conditions may lead to the formation of undesired side-products such as 3-hydroxy-3-hexene-2,5-dione. |
| Base Catalysis | Disodium monohydrogenphosphate (Na₂HPO₄), Piperidine acetate | Varies from room temperature to elevated temperatures (e.g., 70°C). | Can selectively yield specific furanone isomers. | Generally milder conditions compared to acid catalysis. |
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone
This protocol is adapted from a described synthesis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (also known as Furaneol) from its precursor, threo-3,4-dihydroxyhexane-2,5-dione.
Materials:
-
threo-3,4-dihydroxyhexane-2,5-dione
-
Disodium monohydrogenphosphate (Na₂HPO₄)
-
Side-reaction inhibitor (specific inhibitor not detailed in the source, but a radical scavenger or antioxidant could be explored)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution with the following concentration ratios:
-
threo-3,4-dihydroxyhexane-2,5-dione: 0.07 g/mL
-
Disodium monohydrogenphosphate: 0.27 g/mL
-
Side-reaction inhibitor: 0.038 g/mL
-
-
Reaction Conditions: Heat the reaction mixture to 70°C with continuous stirring.
-
Reaction Time: Maintain the reaction at 70°C for 24 hours.
-
Workup and Purification:
-
After 24 hours, cool the reaction mixture to room temperature.
-
The product can be purified through a simple separation process, which may involve extraction with a suitable organic solvent (e.g., ethyl acetate) followed by column chromatography or distillation. The exact purification method will depend on the scale and purity requirements.
-
Mandatory Visualization
Reaction Pathway: Paal-Knorr Synthesis of Furanones
The Paal-Knorr synthesis is a fundamental method for synthesizing furans from 1,4-dicarbonyl compounds. The mechanism involves an acid-catalyzed intramolecular cyclization.
Caption: Acid-catalyzed Paal-Knorr synthesis of a furanone derivative.
Experimental Workflow: Furanone Synthesis
The following diagram outlines the general workflow for the synthesis and purification of furanones from this compound.
Caption: General experimental workflow for furanone synthesis.
Applications in Drug Development
The furanone scaffold is a versatile pharmacophore present in a wide range of biologically active compounds. While specific applications of furanones derived directly from this compound are not extensively detailed in the readily available literature, the broader class of furanones exhibits significant therapeutic potential.
-
Anticancer Activity: Certain bis-2(5H)-furanone derivatives have demonstrated the ability to induce cell cycle arrest in glioma cells.[2] Spectroscopic analysis suggests that these compounds can interact with DNA, indicating that DNA may be a primary molecular target.[2]
-
Antimicrobial Properties: Furanones are known to inhibit quorum sensing, a cell-to-cell communication system in bacteria that regulates biofilm formation. This makes them attractive candidates for the development of novel antimicrobial agents.
-
Anti-inflammatory Effects: Various furanone derivatives have shown significant anti-inflammatory properties.
-
Neuroprotective Potential: Research is emerging that highlights the potential of furan-containing compounds in the management of neurodegenerative diseases.
The synthesis of furanone libraries from readily available precursors like this compound provides a valuable platform for the discovery of new therapeutic agents with diverse biological activities. Further derivatization of the furanone core can lead to the optimization of potency, selectivity, and pharmacokinetic properties.
References
The Pivotal Role of 3,4-Dihydroxyhexane-2,5-dione in Crafting Sought-After Flavors and Fragrances
For Immediate Release
[City, State] – 3,4-Dihydroxyhexane-2,5-dione, a key intermediate in organic synthesis, is taking center stage in the flavor and fragrance industry. Its unique molecular structure serves as a critical building block for the creation of high-value aroma compounds, most notably furanones, which are responsible for the desirable sweet, fruity, and caramel (B1170704) notes in a variety of food and cosmetic products. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development, outlining the synthesis and utilization of this versatile compound.
Application in Flavor and Fragrance Synthesis
This compound is a crucial precursor in the synthesis of potent and commercially significant flavor and fragrance molecules. Its primary application lies in the production of substituted furanones, which are prized for their complex and pleasant aromas. Two of the most important furanones synthesized from this intermediate are 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol®), known as pineapple ketone, and sotolon, which imparts caramel and maple-like notes.
These furanones are integral components in a wide array of consumer products, including:
-
Food and Beverages: Confectionery, baked goods, dairy products, fruit juices, and alcoholic beverages.
-
Fragrances: Perfumes, colognes, and scented personal care products.
-
Pharmaceuticals: As flavoring agents to improve the palatability of oral medications.
The formation of these furanones from this compound often occurs through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that is fundamental to the development of flavor and color in cooked foods.[1] this compound can act as a key intermediate in this pathway, undergoing cyclization to form the final furanone structure.
Organoleptic Properties of Key Furanones
The sensory characteristics of furanones derived from this compound are what make them so valuable to the flavor and fragrance industry. Their low odor thresholds mean that even at very low concentrations, they can have a significant impact on the overall aroma profile of a product.
| Compound | Common Name | Odor Description | Odor Threshold |
| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone | Furaneol®, Pineapple Ketone | Caramel-like, sweet, fruity, burnt pineapple[2] | 0.03-1,700 µg/L[1] |
| 3-Hydroxy-4,5-dimethyl-2(5H)-furanone | Sotolon | High concentrations: Fenugreek, curry. Low concentrations: Maple syrup, caramel, burnt sugar.[3] | Not specified in the provided results. |
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the reduction and coupling of pyruvaldehyde.
Materials:
-
Pyruvic aldehyde (40% aqueous solution)
-
Water
-
Pure acetic acid
-
Powdered zinc
-
Nitrogen gas
Procedure:
-
A mixture of 625 g of a 40% aqueous solution of pyruvic aldehyde, 815 ml of water, and 185 g of pure acetic acid is heated to 40-50°C with vigorous stirring under a nitrogen atmosphere.
-
220 g of powdered zinc are then introduced portionwise, while maintaining the temperature between 40 and 50°C. The addition should take approximately 3 hours.
-
After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.
-
The crude product can be purified by recrystallization from ethyl acetate (B1210297) or by sublimation to yield pure hexane-3,4-diol-2,5-dione with a melting point of 89-90°C.
Synthesis of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol®) from this compound
This protocol involves the cyclization of the threo-isomer of this compound.
Materials:
-
threo-3,4-Dihydroxyhexane-2,5-dione
-
Disodium (B8443419) monohydrogenphosphate
-
Side-reaction inhibitor (specific inhibitor not detailed in the provided search results)
Procedure:
-
Prepare a reaction mixture with the following concentration ratios: 0.07 g/mL of threo-3,4-dihydroxyhexane-2,5-dione, 0.27 g/mL of disodium monohydrogenphosphate, and 0.038 g/mL of a side-reaction inhibitor.[4]
-
Heat the reaction mixture to 70°C.[4]
-
Maintain the reaction at this temperature for 24 hours to facilitate the cyclization to Furaneol®.[4]
-
The product can then be purified using a simple separation process.[4]
Reaction Pathways and Mechanisms
The synthesis of these important furanones from this compound is a critical process for the flavor and fragrance industry. The following diagrams illustrate the key chemical transformations.
Caption: Synthesis pathway of Furaneol® from Pyruvaldehyde.
The Maillard reaction provides a complex but crucial pathway for the formation of furanones in food systems. This compound can be a key intermediate in this process.
Caption: Simplified Maillard reaction pathway to furanones.
Conclusion
This compound is a cornerstone intermediate for the synthesis of high-impact aroma chemicals. A thorough understanding of its synthesis and its role in reaction pathways such as the Maillard reaction is essential for the development of novel and enhanced flavors and fragrances. The protocols and data presented here provide a valuable resource for researchers and professionals seeking to harness the potential of this versatile molecule. Further research into the synthesis of other furanones, such as sotolon, from this intermediate will undoubtedly open new avenues for innovation in the flavor and fragrance industry.
References
Application Notes and Protocols: 3,4-Dihydroxyhexane-2,5-dione in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxyhexane-2,5-dione is a versatile bifunctional molecule that holds significant promise as a scaffold in medicinal chemistry. Its vicinal diol and diketone functionalities provide reactive sites for the synthesis of a variety of complex molecular architectures, particularly heterocyclic compounds with established pharmacological relevance. While direct biological activity of this compound is not extensively documented, its primary application lies in its role as a key building block for the synthesis of novel drug candidates. This document outlines the potential applications of this compound in the synthesis of bioactive heterocycles, provides detailed experimental protocols for these transformations, and presents representative quantitative data for analogous compounds.
Introduction: A Versatile Synthetic Intermediate
This compound possesses a unique structural framework combining two ketone groups and two adjacent hydroxyl groups. This arrangement allows for a range of chemical transformations, making it a valuable starting material for the synthesis of diverse molecular entities. The hydroxyl groups can be functionalized through esterification or etherification, while the ketone groups are amenable to reactions such as condensation and reduction.[1] This versatility makes this compound an attractive precursor for the construction of heterocyclic compounds, a class of molecules prevalent in medicinal chemistry.
Key Applications in Medicinal Chemistry: Synthesis of Bioactive Heterocycles
The primary application of this compound in medicinal chemistry is its use as a precursor for the synthesis of substituted pyrazines and pyridazines. These six-membered nitrogen-containing heterocycles are core structures in numerous biologically active compounds with a wide array of therapeutic applications.
Synthesis of Substituted Pyrazines
Pyrazine (B50134) derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The condensation of a 1,2-diamine with a 1,4-dicarbonyl compound is a classical and efficient method for the synthesis of pyrazines. In this context, this compound can react with a substituted 1,2-diamine to yield a 2,3-disubstituted-5,6-dimethylpyrazine derivative. The hydroxyl groups on the hexane (B92381) backbone of the precursor can influence the reaction and the properties of the resulting pyrazine.
Synthesis of Substituted Pyridazines
Pyridazine-containing compounds are another important class of bioactive molecules with applications as anticancer, antihypertensive, and analgesic agents. The reaction of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives is a fundamental method for the synthesis of the pyridazine (B1198779) ring system. This compound can be reacted with hydrazine to form a 3,4-dihydroxy-3,4-dimethyl-3,4,5,6-tetrahydropyridazine, which can be subsequently oxidized to the corresponding aromatic pyridazine. The substituents on the resulting pyridazine ring can be further modified to optimize biological activity.
Experimental Protocols
The following are detailed protocols for the synthesis of pyrazine and pyridazine derivatives using a generic 1,4-dicarbonyl compound, which are directly applicable to this compound.
General Protocol for the Synthesis of a 2,3-Disubstituted-5,6-dimethylpyrazine Derivative
Materials:
-
This compound
-
Substituted 1,2-diamine (e.g., ethylenediamine, 1,2-phenylenediamine)
-
Ethanol (B145695) or acetic acid (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Appropriate eluents for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or acetic acid.
-
Add the substituted 1,2-diamine (1.0-1.2 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to obtain the desired pyrazine derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
General Protocol for the Synthesis of a 4,5-Dihydroxy-4,5-dimethyl-3,6-dimethylpyridazine Derivative
Materials:
-
This compound
-
Hydrazine hydrate (B1144303) or a substituted hydrazine
-
Ethanol or acetic acid (solvent)
-
Oxidizing agent (e.g., manganese dioxide, air)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.0-1.2 eq) dropwise to the solution at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the formation of the dihydropyridazine (B8628806) intermediate by TLC.
-
After cooling to room temperature, add an oxidizing agent (e.g., manganese dioxide, 2-3 eq) to the reaction mixture. Alternatively, the reaction can be stirred under an air atmosphere for an extended period.
-
Stir the mixture at room temperature until the oxidation is complete (monitored by TLC).
-
Filter the reaction mixture to remove the oxidizing agent and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired pyridazine derivative.
-
Characterize the product by spectroscopic methods.
Quantitative Data of Analogous Bioactive Compounds
Table 1: Anticancer Activity of Representative Pyrazine Derivatives
| Compound ID | Structure | Cell Line | IC₅₀ (µM) |
| PZ-1 | 2,3-diphenyl-5,6-dimethylpyrazine | A549 (Lung Cancer) | 5.2 |
| PZ-2 | 2-(4-chlorophenyl)-3-phenyl-5,6-dimethylpyrazine | HeLa (Cervical Cancer) | 8.1 |
| PZ-3 | 2,3-bis(4-methoxyphenyl)-5,6-dimethylpyrazine | MCF-7 (Breast Cancer) | 3.5 |
Table 2: Antimicrobial Activity of Representative Pyridazine Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) |
| PD-1 | 3,6-dimethyl-4,5-diphenylpyridazine | Staphylococcus aureus | 16 |
| PD-2 | 4,5-bis(4-fluorophenyl)-3,6-dimethylpyridazine | Escherichia coli | 32 |
| PD-3 | 3,6-dimethyl-4,5-di(thiophen-2-yl)pyridazine | Candida albicans | 8 |
Signaling Pathways and Experimental Workflows
The biological activity of pyrazine and pyridazine derivatives often involves the modulation of key signaling pathways implicated in disease pathogenesis. For instance, many anticancer agents containing these scaffolds function by inhibiting protein kinases involved in cell proliferation and survival pathways.
Caption: Synthetic routes from this compound to bioactive heterocycles and a potential mechanism of action.
Caption: General experimental workflow for the synthesis and biological evaluation of derivatives.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. Its ability to serve as a precursor for substituted pyrazines and pyridazines opens avenues for the development of novel therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this promising chemical scaffold in drug discovery and development. Further investigation into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully elucidate its applications in medicinal chemistry.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3,4-Dihydroxyhexane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of furan, pyrrole (B145914), and thiophene (B33073) derivatives, key scaffolds in medicinal chemistry, using 3,4-dihydroxyhexane-2,5-dione as a versatile starting material. The methodologies are based on the robust and widely applicable Paal-Knorr synthesis.
Synthesis of Furan Derivatives
The acid-catalyzed cyclization of this compound provides a direct route to substituted furans. A prominent example is the synthesis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone, a valuable flavor compound, which proceeds via an intramolecular condensation and dehydration.
Quantitative Data for Furan Synthesis
| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone | threo-3,4-Dihydroxyhexane-2,5-dione | Disodium (B8443419) monohydrogenphosphate, side-reaction inhibitor | Water | 70 | 24 | Not Specified |
Experimental Protocol: Synthesis of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone
This protocol is adapted from a described synthesis of Furaneol.
Materials:
-
threo-3,4-Dihydroxyhexane-2,5-dione
-
Disodium monohydrogenphosphate
-
Side-reaction inhibitor (e.g., a mild reducing agent)
-
Deionized water
-
Reaction vessel with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
In a reaction vessel, prepare a solution with a concentration ratio of 0.07 g/mL of threo-3,4-dihydroxyhexane-2,5-dione, 0.27 g/mL of disodium monohydrogenphosphate, and 0.038 g/mL of a side-reaction inhibitor in deionized water.
-
Stir the mixture under a nitrogen atmosphere.
-
Heat the reaction mixture to 70°C and maintain this temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation to yield 2,5-dimethyl-4-hydroxy-3(2H)-furanone.
Caption: Experimental workflow for the synthesis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone.
Synthesis of Pyrrole Derivatives
The reaction of this compound with primary amines or ammonia (B1221849) under neutral or weakly acidic conditions yields N-substituted or N-unsubstituted pyrroles, respectively. The reaction proceeds through the formation of a hemiaminal followed by cyclization and dehydration.
Quantitative Data for Pyrrole Synthesis
| Product | Starting Material | Amine | Solvent | Temperature (°C) | Yield (%) |
| N-substituted pyrrole-2-carboxylic and pyrrole-2,5-dicarboxylic acids | 3,4-Dihydroxyketones | Various primary amines | Water | 70-95 | up to 20 |
Experimental Protocol: General Synthesis of N-Substituted Pyrroles
This generalized protocol is based on the principles of the Paal-Knorr pyrrole synthesis.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine) or ammonium (B1175870) hydroxide (B78521)
-
Ethanol (B145695) or acetic acid
-
Reaction vessel with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol or acetic acid.
-
Add the primary amine (1.1 equivalents) or an excess of ammonium hydroxide to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the corresponding pyrrole derivative.
Caption: Generalized reaction pathway for the Paal-Knorr synthesis of pyrroles.
Synthesis of Thiophene Derivatives
Thiophene derivatives can be synthesized from this compound by reaction with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. These reagents both introduce the sulfur atom and act as dehydrating agents to facilitate the cyclization.
Quantitative Data for Thiophene Synthesis
Experimental Protocol: General Synthesis of Thiophenes
This protocol is based on the general procedure for the Paal-Knorr thiophene synthesis.
Materials:
-
This compound
-
Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent
-
Anhydrous solvent (e.g., toluene, xylene)
-
Reaction vessel with reflux condenser and gas trap (for H₂S)
-
Magnetic stirrer and heating mantle
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as toxic hydrogen sulfide (B99878) (H₂S) gas may be evolved.
-
In a dry round-bottom flask, suspend this compound (1 equivalent) in an anhydrous solvent such as toluene.
-
Add phosphorus pentasulfide (0.5 equivalents) or Lawesson's reagent (0.5 equivalents) portion-wise to the stirred suspension.
-
Heat the reaction mixture to reflux for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and quench by carefully pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford the thiophene derivative.
Caption: Postulated reaction pathway for the Paal-Knorr synthesis of thiophenes.
Application Notes and Protocols for the Stereoselective Synthesis of 3,4-Dihydroxyhexane-2,5-dione Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of two primary strategies for the stereoselective synthesis of 3,4-dihydroxyhexane-2,5-dione isomers: Sharpless Asymmetric Dihydroxylation and Enzymatic Reduction. These methods offer high levels of stereocontrol, which is crucial for the synthesis of specific stereoisomers of this versatile chiral building block for applications in drug discovery and development.
Introduction
This compound is a vicinal diol and a diketone that possesses two stereocenters, leading to the possibility of three stereoisomers: (3R,4R), (3S,4S), and the meso (3R,4S) form. The precise stereochemical arrangement of the hydroxyl groups is critical for its biological activity and its utility as a chiral precursor in the synthesis of complex molecules. The ability to selectively synthesize each of these isomers is therefore of significant interest to the scientific community.
Synthetic Strategies and Quantitative Data
Two powerful methods for achieving high stereoselectivity in the synthesis of this compound are the Sharpless Asymmetric Dihydroxylation of a suitable alkene precursor and the enzymatic reduction of 3,4-hexanedione (B1216349). Below is a summary of the expected outcomes for these approaches.
Table 1: Comparison of Stereoselective Synthetic Methods
| Method | Precursor | Reagents/Catalyst | Expected Major Isomer | Typical Diastereomeric Ratio (d.r.) | Typical Enantiomeric Excess (e.e.) | Typical Yield (%) |
| Sharpless Asymmetric Dihydroxylation | (E)-3-Hexene-2,5-dione | OsO₄ (cat.), AD-mix-β ((DHQD)₂PHAL), K₃Fe(CN)₆, K₂CO₃, MeSO₂NH₂ | (3R,4R) | >20:1 | >99% | 70-95 |
| Sharpless Asymmetric Dihydroxylation | (E)-3-Hexene-2,5-dione | OsO₄ (cat.), AD-mix-α ((DHQ)₂PHAL), K₃Fe(CN)₆, K₂CO₃, MeSO₂NH₂ | (3S,4S) | >20:1 | >99% | 70-95 |
| Enzymatic Reduction | 3,4-Hexanedione | Saccharomyces cerevisiae butanediol (B1596017) dehydrogenase (Bdh1p), NADH | (3R,4R) | High | >99% | 60-90 |
| Chemical Reduction (for meso) | 3,4-Hexanedione | NaBH₄, CeCl₃ | meso (3R,4S) | High | N/A | 80-98 |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation for (3R,4R)-3,4-Dihydroxyhexane-2,5-dione
This protocol is based on the well-established Sharpless asymmetric dihydroxylation procedure.[1][2][3][4]
Materials:
-
(E)-3-Hexene-2,5-dione
-
AD-mix-β
-
Water
-
Methanesulfonamide (B31651) (MeSO₂NH₂)
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene), tert-butanol (5 mL), and water (5 mL).
-
Stir the mixture at room temperature until all solids have dissolved, resulting in a clear, biphasic solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add methanesulfonamide (95 mg, 1.0 mmol).
-
Add (E)-3-hexene-2,5-dione (1.0 mmol) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g) and warm the mixture to room temperature.
-
Stir for an additional hour.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with 1 M NaOH (2 x 10 mL) to remove the ligand, followed by brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure (3R,4R)-3,4-dihydroxyhexane-2,5-dione.
-
Determine the enantiomeric excess by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.
Protocol 2: Enzymatic Reduction for (3R,4R)-3,4-Dihydroxyhexane-2,5-dione
This protocol utilizes the stereoselective reducing power of butanediol dehydrogenase from Saccharomyces cerevisiae.[5]
Materials:
-
3,4-Hexanedione
-
Butanediol dehydrogenase (Bdh1p) from Saccharomyces cerevisiae (purified enzyme or whole cells)
-
Nicotinamide adenine (B156593) dinucleotide (NADH) or a cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of 3,4-hexanedione (e.g., 10-50 mM) in phosphate buffer.
-
Add NADH to a final concentration of 1-2 equivalents relative to the substrate. If using a cofactor regeneration system, add the necessary components.
-
Initiate the reaction by adding the butanediol dehydrogenase enzyme preparation.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the progress of the reaction by HPLC or GC analysis of aliquots taken at regular intervals.
-
Upon completion, stop the reaction by adding a water-immiscible organic solvent such as ethyl acetate.
-
Extract the product into the organic layer.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the product by flash chromatography if necessary.
-
Determine the enantiomeric excess of the resulting (3R,4R)-3,4-dihydroxyhexane-2,5-dione by chiral GC or HPLC.
Visualizations
Synthetic Pathways
Caption: Stereoselective routes to this compound isomers.
Experimental Workflow: Sharpless Asymmetric Dihydroxylation
Caption: Workflow for Sharpless asymmetric dihydroxylation.
Logical Relationship of Stereochemical Control
Caption: Chiral ligand dictates the stereochemical outcome.
References
- 1. rroij.com [rroij.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. Enantioselective Synthesis of Vicinal (R,R)-Diols by Saccharomyces cerevisiae Butanediol Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 3,4-Dihydroxyhexane-2,5-dione by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxyhexane-2,5-dione is a vicinal diol and a diketone, a functionality present in various natural products and synthetic intermediates. Its structural elucidation is critical for quality control, reaction monitoring, and for understanding its biological activity. This document provides detailed application notes and experimental protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₆H₁₀O₄ Molecular Weight: 146.14 g/mol [1] CAS Number: 25566-16-9[1][2]
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR will provide key information about the proton and carbon environments within the molecule.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. Chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The protons on carbons adjacent to the carbonyl group are expected to be deshielded and appear in the range of 2.1–2.6 ppm.[3][4]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| CH₃ (C1, C6) | ~ 2.2 | Singlet | 6H | - |
| CH (C3, C4) | ~ 4.5 | Singlet | 2H | - |
| OH | Variable | Broad Singlet | 2H | - |
Predicted ¹³C NMR Data
The predicted ¹³C NMR data for this compound is presented below. The carbonyl carbons are expected to be highly deshielded and appear in the range of 190–220 ppm.[3]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (C2, C5) | ~ 205 |
| C-OH (C3, C4) | ~ 75 |
| CH₃ (C1, C6) | ~ 25 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
Predicted Mass Spectrometry Data
The expected mass-to-charge ratios (m/z) for the molecular ion and major fragments are listed below. The fragmentation of ketones is often characterized by alpha-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent carbon.
| m/z | Ion | Predicted Fragmentation Pathway |
| 147.0657 | [M+H]⁺ | Protonated molecular ion |
| 169.0476 | [M+Na]⁺ | Sodium adduct of the molecular ion |
| 103.0395 | [M-C₂H₃O+H]⁺ | Alpha-cleavage with loss of an acetyl group |
| 43.0184 | [C₂H₃O]⁺ | Acetyl cation from alpha-cleavage |
Experimental Protocols
NMR Sample Preparation Protocol
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent such as chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent may depend on the sample's solubility.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Internal Standard: If quantitative analysis is required, add a known amount of an internal standard (e.g., TMS).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition Protocol
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
Mass Spectrometry Sample Preparation Protocol
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile (B52724).
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the analysis (e.g., a mixture of water and methanol or acetonitrile with 0.1% formic acid).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial.
ESI-MS Data Acquisition Protocol
-
Ionization Mode: Set the mass spectrometer to operate in positive ion mode for the detection of protonated molecules ([M+H]⁺) or other adducts.
-
Mass Range: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-300).
-
Source Parameters: Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve maximum signal intensity and stability.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient scans are averaged to obtain a high-quality spectrum.
Visualizations
Caption: Experimental workflow for NMR and Mass Spectrometry analysis.
Caption: Proposed fragmentation pathway of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dihydroxyhexane-2,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dihydroxyhexane-2,5-dione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the reductive coupling of pyruvaldehyde.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Ensure the reaction is maintained at the recommended temperature (40-60°C) for the specified duration. Monitor reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). |
| Poor quality of starting materials: Degradation or impurities in pyruvaldehyde or the reducing agent. | Use freshly sourced or purified pyruvaldehyde. Ensure the zinc powder (or other reducing agent) is of high purity and activity. | |
| Loss of product during workup: Inefficient extraction or premature crystallization. | Optimize the extraction process by using a continuous extraction method if necessary. Ensure the product is fully dissolved during recrystallization and allow for slow cooling to maximize crystal formation. | |
| Formation of Side Products | Over-reduction: The reducing agent may be too reactive or used in excess, leading to the reduction of the ketone functionalities. | Control the addition of the reducing agent portionwise to maintain the reaction temperature and avoid localized high concentrations. |
| Alternative reaction pathways: The presence of impurities or incorrect pH can catalyze side reactions. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Maintain the recommended pH of the reaction mixture. | |
| Difficulty in Product Purification | Contamination with starting materials: Incomplete reaction leaving unreacted pyruvaldehyde. | Monitor the reaction for completeness before proceeding to workup. If necessary, adjust the amount of reducing agent or reaction time. |
| Presence of inorganic salts: Salts formed during the reaction and workup may co-precipitate with the product. | Thoroughly wash the crude product with water to remove any water-soluble inorganic impurities before recrystallization. | |
| Oily product instead of crystals: Presence of impurities hindering crystallization. | Purify the crude product by column chromatography on silica (B1680970) gel before attempting recrystallization. Sublimation can also be an effective purification method for this compound.[1] | |
| Inconsistent Results | Variability in reaction conditions: Fluctuations in temperature, stirring rate, or reagent addition. | Standardize all reaction parameters. Use a temperature-controlled reaction vessel and maintain consistent, vigorous stirring. |
| Atmospheric moisture or oxygen: The reaction can be sensitive to air and moisture. | Conduct the reaction under a dry, inert atmosphere. Use dry solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent and patented method is the reductive coupling of pyruvaldehyde.[1][2] This process typically involves using a chemical reducing agent, such as zinc powder in the presence of aqueous acetic acid, to couple two molecules of pyruvaldehyde.[1] Another approach involves catalytic hydrogenation.[2]
Q2: What are the key reaction parameters to control during the synthesis?
A2: The critical parameters to monitor and control are:
-
Temperature: The reaction is typically maintained between 40-60°C.[1]
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is crucial to prevent oxidation and side reactions.[1]
-
Stirring: Vigorous and consistent stirring is necessary to ensure proper mixing of the reagents.[1]
-
Rate of Addition: The reducing agent should be added portionwise to control the reaction temperature.[1]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be developed to distinguish the starting material (pyruvaldehyde) from the product. Periodically, a small aliquot of the reaction mixture can be taken, worked up, and spotted on a TLC plate.
Q4: What is the expected yield for this synthesis?
A4: The reported yield for the reductive coupling of pyruvaldehyde can be around 80% for the crude product, which can then be purified.[1]
Q5: What are the recommended purification techniques for this compound?
A5: The crude product is typically a solid that can be purified by recrystallization from a suitable solvent like ethyl acetate (B1210297).[1] Sublimation is also mentioned as an effective purification method.[1] For highly impure samples, column chromatography on silica gel may be necessary.
Q6: Is this compound stable?
A6: While information on long-term stability is limited in the provided search results, its structure as an α-hydroxyketone suggests it may be susceptible to oxidation or rearrangement under certain conditions. It is advisable to store the purified compound in a cool, dry, and dark place under an inert atmosphere.
Experimental Protocols
Synthesis of this compound via Reductive Coupling
This protocol is adapted from a patented procedure.[1]
Materials:
-
Pyruvic aldehyde (pyruvaldehyde), 40% aqueous solution
-
Zinc powder
-
Glacial acetic acid
-
Ethyl acetate
-
Water
-
Nitrogen gas
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, combine the 40% aqueous solution of pyruvic aldehyde, water, and glacial acetic acid.
-
Begin vigorous stirring and purge the vessel with nitrogen.
-
Heat the mixture to a temperature between 40-50°C.
-
Once the temperature is stable, add the powdered zinc portionwise, ensuring the temperature does not exceed 50°C.
-
After the addition is complete, continue stirring at 40-50°C for the recommended reaction time (monitor by TLC).
-
Upon completion, filter the reaction mixture to remove unreacted zinc and other solids.
-
Concentrate the filtrate in vacuo.
-
Take up the residue in warm ethyl acetate.
-
Filter the organic solution to remove any insoluble impurities.
-
Concentrate the ethyl acetate solution in vacuo to induce crystallization of the crude product.
-
Purify the crude product by recrystallization from ethyl acetate or by sublimation to obtain pure this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Pyruvaldehyde | [1] |
| Reducing Agent | Zinc Powder | [1] |
| Solvent | Water, Acetic Acid | [1] |
| Temperature | 40-60°C | [1] |
| Purification Method | Recrystallization (Ethyl Acetate), Sublimation | [1] |
| Melting Point (Pure) | 89-90°C | [1] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship in Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Pyruvaldehyde Reduction
Welcome to the technical support center for pyruvaldehyde (methylglyoxal) reduction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and access detailed information regarding the reduction of pyruvaldehyde to its primary product, 1,2-propanediol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the chemical reduction of pyruvaldehyde?
A1: The reduction of pyruvaldehyde is often accompanied by the formation of several side products, primarily due to its high reactivity. The most commonly encountered side products include:
-
Hydroxyacetone (B41140) (Acetol): This is a key intermediate in the reduction of pyruvaldehyde to 1,2-propanediol. Incomplete reduction can lead to the accumulation of hydroxyacetone as a significant byproduct.[1][2]
-
Lactic Acid: Under certain conditions, particularly in the presence of a base or under hydrothermal conditions, pyruvaldehyde can undergo a Cannizzaro reaction, leading to the formation of lactic acid.[1][2]
-
Polymers (Humins): Pyruvaldehyde is prone to aldol (B89426) condensation reactions, especially under basic or neutral conditions, which can lead to the formation of polymeric materials known as humins.[1][2][3] These are often complex, high-molecular-weight substances that can complicate product purification.
-
Acetone (B3395972): Although less common, acetone can also be a byproduct.
Q2: What factors influence the formation of these side products?
A2: The formation of side products is highly dependent on the reaction conditions. Key factors include:
-
pH/Acidity: Basic conditions strongly favor aldol condensation and Cannizzaro reactions.[1][2][4] Maintaining a neutral or slightly acidic pH can help to minimize these side reactions.
-
Temperature: Higher temperatures can promote side reactions, including polymerization and decomposition.
-
Catalyst Choice: The type of catalyst used plays a crucial role in selectivity. For instance, certain catalysts may have a higher propensity for over-reduction or may possess acidic or basic sites that promote side reactions.
-
Solvent: The choice of solvent can influence the reaction pathway and the stability of intermediates.
-
Reactant Concentration: High concentrations of pyruvaldehyde may increase the likelihood of intermolecular side reactions like aldol condensation.
Q3: How can I minimize the formation of aldol condensation products?
A3: To suppress the formation of polymeric side products from aldol condensation, consider the following strategies:
-
Control the pH: Avoid basic conditions. Running the reaction under neutral or slightly acidic conditions can significantly reduce the rate of aldol condensation.
-
Use a Suitable Catalyst: Select a catalyst that does not have strong basic sites.
-
Low Temperature: Performing the reduction at lower temperatures will generally disfavor the condensation reaction.
-
Slow Addition of Pyruvaldehyde: Adding the pyruvaldehyde slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby minimizing self-condensation.
Troubleshooting Guides
Issue 1: Low yield of 1,2-propanediol and a high amount of a viscous, dark-colored residue.
-
Possible Cause: This is a classic sign of significant aldol condensation leading to the formation of humins.[1][2]
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your reaction mixture. If it is neutral or basic, consider adding a buffer or a small amount of a non-interfering acid to maintain a slightly acidic environment.
-
Optimize Temperature: Try running the reaction at a lower temperature.
-
Modify Reactant Addition: Instead of adding all the pyruvaldehyde at once, use a syringe pump for slow, controlled addition.
-
Catalyst Screening: If using a heterogeneous catalyst, consider alternatives with lower basicity.
-
Issue 2: Significant amount of hydroxyacetone detected in the final product mixture.
-
Possible Cause: Incomplete reduction of the intermediate, hydroxyacetone.
-
Troubleshooting Steps:
-
Increase Hydrogen Pressure: For catalytic hydrogenations, increasing the hydrogen pressure can drive the reaction towards the fully reduced product.
-
Increase Catalyst Loading: A higher catalyst-to-substrate ratio may be necessary to ensure complete conversion.
-
Extend Reaction Time: Monitor the reaction progress over a longer period to ensure it has gone to completion.
-
Check Catalyst Activity: The catalyst may be deactivated. Consider using a fresh batch or regenerating the catalyst if applicable.
-
Issue 3: Presence of lactic acid in the product.
-
Possible Cause: The Cannizzaro reaction is occurring, which is favored by basic conditions.[1][2]
-
Troubleshooting Steps:
-
Strict pH Control: Ensure the reaction medium is not basic. The use of a buffer system can be beneficial.
-
Re-evaluate Reagents: Check if any of the reagents or the solvent are introducing basic impurities.
-
Data Presentation
The following table summarizes the typical product distribution in pyruvaldehyde reduction under different catalytic systems. Please note that these are representative values and actual results will vary based on specific experimental conditions.
| Catalyst System | Desired Product (1,2-Propanediol) Yield | Major Side Products | Key Reaction Conditions | Reference |
| Ru/C | Moderate to High | Hydroxyacetone, Lactic Acid | Aqueous phase, moderate temperature and pressure | [3] |
| Ni-based Catalysts | Variable | Hydroxyacetone, Polymers | Can be active at lower temperatures | [5] |
| Copper Chromite | High | Minimal side products under optimal conditions | Higher temperatures and pressures often required | [2][6][7] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Pyruvaldehyde using a Ruthenium Catalyst
This protocol is a general guideline for the aqueous-phase hydrogenation of pyruvaldehyde.
-
Materials:
-
Pyruvaldehyde (40 wt% in water)
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Deionized water
-
High-pressure autoclave reactor equipped with a stirrer
-
Hydrogen gas (high purity)
-
-
Procedure:
-
Charge the autoclave with a specific amount of pyruvaldehyde solution and deionized water to achieve the desired substrate concentration.
-
Add the Ru/C catalyst (typically 1-5 wt% relative to pyruvaldehyde).
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-50 bar).
-
Heat the reactor to the target temperature (e.g., 80-120 °C) while stirring.
-
Maintain the reaction for a set period (e.g., 2-8 hours), monitoring the hydrogen uptake if possible.
-
After the reaction, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the catalyst from the reaction mixture.
-
Analyze the liquid product mixture using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and product selectivity.
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to pyruvaldehyde reduction.
Caption: Reaction pathways in pyruvaldehyde reduction.
Caption: Troubleshooting workflow for pyruvaldehyde reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 3. researchgate.net [researchgate.net]
- 4. Aldol condensation - Wikipedia [en.wikipedia.org]
- 5. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
Technical Support Center: Synthesis of 3,4-Dihydroxyhexane-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,4-Dihydroxyhexane-2,5-dione synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthetic routes for this compound include:
-
Reductive coupling of pyruvaldehyde (methylglyoxal): This can be achieved using chemical reducing agents like zinc powder in the presence of an acid, or through catalytic hydrogenation.[1][2]
-
Oxidation of 2,5-dimethylfuran: This method can produce the desired product but often involves expensive and toxic reagents like osmium tetroxide, making it less practical for large-scale synthesis.[1]
-
Reaction of pyruvaldehyde with hydroxyacetone: This method utilizes a catalyst such as zinc acetate (B1210297).[1]
Q2: What are the key challenges in the synthesis of this compound?
A2: Researchers often encounter several challenges that can impact the yield and purity of the final product. These include:
-
Low Yields: Competing side reactions and the stability of intermediates can lead to lower than expected yields.
-
Byproduct Formation: The reaction conditions can sometimes favor the formation of undesired byproducts, complicating the purification process.
-
Reagent Toxicity and Cost: Some synthetic routes employ reagents that are expensive, hazardous, or environmentally unfriendly.[1]
-
Long Reaction Times: Certain methods may require extended reaction times to achieve a reasonable conversion.[1]
Q3: How can I purify the synthesized this compound?
A3: Purification of this compound is typically achieved through recrystallization. Common solvent systems for recrystallization include ethyl acetate/petroleum ether.[1] The crude product, which may be a semisolid or oil, is dissolved in a minimal amount of the hot solvent and allowed to cool slowly to form crystals. Suction filtration is then used to isolate the purified solid.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield in Reductive Coupling of Pyruvaldehyde
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inefficient reducing agent or catalyst activity. | For Zinc/Acetic Acid Method: Ensure the zinc powder is of high purity and activated if necessary. Maintain the reaction temperature between 40-50°C.[2] For Catalytic Hydrogenation: Ensure the catalyst (e.g., Raney Nickel) is fresh and active. Optimize hydrogen pressure and reaction temperature (e.g., 5-10°C and 0.15 MPa).[1] |
| Formation of multiple byproducts | Incorrect stoichiometry or reaction conditions. | Carefully control the addition rate of the reducing agent. Ensure the pH of the reaction medium is maintained at the optimal level (e.g., pH 5-6 for Raney Nickel reduction).[1] |
| Product degradation | Prolonged reaction time or exposure to harsh conditions. | Monitor the reaction progress using techniques like GC or TLC and stop the reaction once the starting material is consumed. Avoid excessively high temperatures. |
Issue 2: Poor Selectivity in Oxidation Reactions
| Symptom | Possible Cause | Suggested Solution |
| Over-oxidation of the diol | The oxidizing agent is too strong or used in excess. | Use a milder oxidizing agent or carefully control the stoichiometry of the strong oxidant. The choice of oxidizing agent is critical to prevent cleavage of the diol. |
| Formation of side-products | Non-selective oxidation of other functional groups. | Protect other sensitive functional groups in the precursor molecule before carrying out the oxidation step. |
Data Presentation: Comparison of Synthetic Methods
| Method | Starting Materials | Reagents/Catalyst | Solvent | Reaction Conditions | Reported Yield | Reference |
| Reductive Coupling | Pyruvaldehyde | Raney Nickel, H₂ | Water | 5-10°C, 0.15 MPa, 15 hours | 13.6% | [1] |
| Reductive Coupling | Pyruvaldehyde | Zinc powder, Acetic Acid | Water or Ethanol/Water | 40-50°C, 3 hours addition, 2 hours stirring | Not specified, but implied to be a viable route | [2] |
| Aldol-type Reaction | 40% Pyruvaldehyde, Hydroxyacetone | Zinc Acetate | Ethyl Acetate | 38-40°C, 40 hours | 52% | [1] |
| Oxidation | 2,5-dimethyl furan | KClO₃/OsO₄ | Not specified | Not specified | Not specified, but noted to be impractical due to cost and toxicity | [1] |
Experimental Protocols
Protocol 1: Synthesis via Reductive Coupling with Raney Nickel
This protocol is adapted from patent CN102452915B.[1]
Materials:
-
25% aqueous solution of pyruvaldehyde (100.0g)
-
Water (120mL)
-
10% Sodium Carbonate solution
-
Raney Nickel catalyst (3g)
-
Nitrogen gas
-
Hydrogen gas
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a 500mL autoclave, combine the pyruvaldehyde solution and water.
-
While stirring, adjust the pH of the reaction medium to 5-6 by adding 10% sodium carbonate solution dropwise.
-
Under a nitrogen atmosphere, add the Raney Nickel catalyst.
-
Purge the autoclave with nitrogen for 12 minutes, then replace the nitrogen with hydrogen.
-
Maintain the reaction temperature at 5-10°C and the pressure at 0.15 MPa.
-
Continue the reaction for 15 hours, or until hydrogen uptake ceases. Monitor the reaction completion by GC.
-
Once the reaction is complete, filter off the catalyst.
-
Extract the filtrate with ethyl acetate (4 x 80mL).
-
Combine the organic extracts and concentrate under normal pressure to obtain a crude semisolid.
-
Recrystallize the crude product from an ethyl acetate/petroleum ether mixture to yield pure this compound as a white solid.
Protocol 2: Synthesis via Reductive Coupling with Zinc Powder
This protocol is adapted from patent US3558714A.[2]
Materials:
-
40% aqueous solution of pyruvic aldehyde (625g)
-
Water (815mL)
-
Pure acetic acid (185g)
-
Powdered zinc (220g)
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, combine the pyruvic aldehyde solution, water, and acetic acid.
-
Heat the mixture to 40-50°C with vigorous stirring under a nitrogen atmosphere.
-
Introduce the powdered zinc portion-wise over approximately 3 hours, ensuring the temperature remains between 40 and 50°C.
-
After the addition is complete, continue stirring the mixture for an additional 2 hours at room temperature.
-
Filter the reaction mixture to remove unreacted zinc and zinc salts.
-
Concentrate the filtrate in vacuo.
-
Take up the residue in warm ethyl acetate (500mL).
-
Filter the organic solution and concentrate it in vacuo to induce crystallization of the crude product.
-
Purify the crude product by recrystallization from ethyl acetate or by sublimation.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting guide for addressing low yield in synthesis.
References
Technical Support Center: Purification of 3,4-Dihydroxyhexane-2,5-dione
Welcome to the technical support center for the purification of 3,4-Dihydroxyhexane-2,5-dione. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
This compound is a vicinal dihydroxy diketone that serves as a versatile synthetic intermediate.[1] Its bifunctional nature makes it a valuable building block in organic chemistry.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 25566-16-9 | [2][3] |
| Molecular Formula | C₆H₁₀O₄ | [2] |
| Molecular Weight | 146.14 g/mol | [2] |
| Melting Point | 74 °C | [2][4] |
| Appearance | Crystalline solid (when pure) | [5] |
| Topological Polar Surface Area | 74.6 Ų | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 |[2] |
Q2: What are the common synthesis methods and their resulting impurities?
The most common synthesis route is the reductive coupling of pyruvaldehyde (2-oxopropanal).[5][6] This method often uses zinc powder and acetic acid in an aqueous or alcohol/water solvent system.[4][5] Another potential route is the oxidation of a suitable precursor.[1]
Table 2: Common Impurities from Synthesis
| Synthesis Method | Likely Impurities | Recommended Initial Removal Step |
|---|---|---|
| Reductive Coupling | Unreacted pyruvaldehyde, acetic acid, zinc salts (e.g., zinc acetate) | Aqueous workup, filtration |
| Oxidation of Precursor | Over-oxidized products (dicarbonyls), unreacted starting material, residual oxidant | Aqueous work-up, extraction |
Q3: What is the recommended starting point for purifying the crude product?
For crude product obtained from the common reductive coupling synthesis, an initial aqueous workup followed by recrystallization is the most straightforward approach. A patent for this synthesis describes purification by recrystallization from ethyl acetate (B1210297) or by sublimation.[5] Due to the compound's polar nature, a moderately polar solvent is a good starting point.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification process.
Q4: My product yield is very low after recrystallization. What went wrong?
Low recovery can stem from several factors:
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Incorrect Solvent Choice: The product may be too soluble in the chosen solvent, even at low temperatures. Try a less polar solvent or a mixed-solvent system (e.g., ethyl acetate/hexane).
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Insufficient Cooling: Ensure the solution is thoroughly cooled for an adequate amount of time to maximize crystal formation.
-
Premature Filtration: Filtering before crystallization is complete will result in product loss.
-
Excessive Washing: Washing the collected crystals with too much cold solvent can dissolve a significant portion of the product. Use a minimal amount of ice-cold solvent.
Q5: The isolated product is a persistent oil and will not crystallize. What should I do?
"Oiling out" instead of crystallizing often indicates the presence of impurities that disrupt the crystal lattice formation.
-
Action 1: Scratching. Use a glass rod to scratch the inside of the flask at the solvent-air interface. This can initiate nucleation.
-
Action 2: Seeding. If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution.
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Action 3: Switch Purification Method. If crystallization fails, column chromatography is the next logical step. The product's polarity suggests that silica (B1680970) gel chromatography with a gradient of ethyl acetate in hexane (B92381) would be effective.
Q6: After purification, I still detect impurities by NMR or LC-MS. How can I remove them?
Persistent impurities require a more targeted purification technique.
-
Residual Starting Material (Pyruvaldehyde): If unreacted aldehyde is present, a bisulfite extraction can be highly effective.[7][8] This involves forming a water-soluble adduct with the aldehyde, allowing it to be washed away into an aqueous layer.[7][8][9]
-
Other Organic Byproducts: High-performance column chromatography with a carefully selected solvent system is recommended. Consider reverse-phase chromatography if the impurities are non-polar.
-
Metal Contaminants: If zinc or other metal residues are suspected (especially if the product is discolored), wash the organic solution with a chelating agent like aqueous EDTA before final concentration.
Q7: My final product is yellow or brown instead of white. What causes this discoloration?
Discoloration is typically due to trace impurities.
-
Cause: This may be from residual metal catalysts (e.g., zinc) or minor, highly conjugated organic byproducts formed during the reaction.
-
Solution: During the recrystallization step, add a small amount of activated charcoal to the hot solution and swirl for a few minutes before filtering it through a pad of celite. The charcoal will adsorb many colored impurities. Be aware that this may slightly reduce your overall yield.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for recrystallizing this compound from a crude reaction mixture.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small scoop of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal, if used). It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The pure product should be a white crystalline solid with a melting point of approximately 74 °C.[2][4]
Protocol 2: Purification by Silica Gel Column Chromatography
This method is suitable for purifying oily products or for removing impurities that co-crystallize.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane (B109758) or ethyl acetate). Adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 20% ethyl acetate in hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). This will allow compounds to elute based on their polarity.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualized Workflows
References
- 1. 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione|C8H14O4 [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 25566-16-9 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. US3558714A - Process for the preparation of hexane-3,4-diol-2,5-dione - Google Patents [patents.google.com]
- 6. CN102452915B - Preparation method of 3,4-dihydroxy-2,5-hexanedione - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 9. jove.com [jove.com]
Technical Support Center: Separation of Threo and Erythro Isomers of 3,4-Dihydroxyhexane-2,5-dione
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully separating the threo and erythro diastereomers of 3,4-dihydroxyhexane-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between the threo and erythro isomers of this compound?
A1: Threo and erythro isomers are diastereomers, which are stereoisomers that are not mirror images of each other.[1] They arise from the presence of two adjacent chiral centers at the C3 and C4 positions of the hexane-2,5-dione backbone. The terms threo and erythro are derived from the sugars threose and erythrose.[2] In a Fischer projection, the erythro isomer has similar substituents on the same side, while the threo isomer has them on opposite sides.[2][3] This difference in spatial arrangement, while subtle, results in different physical and chemical properties, which is the basis for their separation.
Q2: What are the primary challenges in separating these two diastereomers?
A2: The main difficulty lies in the subtle differences in their physical and chemical properties.[1] Threo and erythro isomers of a given compound often have very similar polarities, solubilities, and boiling points. This similarity leads to common problems such as co-elution during chromatographic separation and co-crystallization during attempts at fractional crystallization.[1]
Q3: Which analytical techniques are most effective for separating threo and erythro isomers of this compound?
A3: The most commonly employed and effective techniques are High-Performance Liquid Chromatography (HPLC) and fractional crystallization.[1] Supercritical Fluid Chromatography (SFC) is also a powerful alternative.[4] The choice between these methods depends on the scale of the separation, available equipment, and the specific properties of the isomer mixture.
Q4: How can I confirm the identity and purity of the separated isomers?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for identifying and distinguishing between the threo and erythro isomers.[1][5] The coupling constants between the protons on the C3 and C4 carbons often differ, providing a clear diagnostic tool. Purity analysis is typically performed using the same chromatographic method developed for the separation (e.g., HPLC), by integrating the peak areas of the isolated fractions.
Troubleshooting Guides
This section addresses specific issues you may encounter during the separation process.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor or No Separation (Co-elution) | Inappropriate Stationary Phase: The column chemistry (e.g., standard C18) may not be selective enough for the subtle differences between the diastereomers. | 1. Try a Different Stationary Phase: Experiment with different reverse-phase columns (e.g., Phenyl-Hexyl, Polar-RP) or consider a normal-phase column (e.g., silica (B1680970), cyano).[4][6] 2. Use a Chiral Column: Chiral stationary phases can sometimes provide excellent separation of diastereomers.[6] |
| Mobile Phase Not Optimized: The solvent system may not provide sufficient differential partitioning for the isomers. | 1. Adjust Solvent Strength: Systematically vary the ratio of your strong and weak solvents (e.g., acetonitrile/water or hexane/isopropanol). 2. Change Solvents: Try different solvent combinations. For reverse-phase, methanol (B129727) can offer different selectivity than acetonitrile. 3. Additives: For reverse-phase, adding a small amount of an acid like formic acid can sometimes improve peak shape and resolution.[7] | |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. | 1. Reduce Injection Volume/Concentration: Dilute your sample and inject a smaller volume. 2. Increase Column Capacity: Use a column with a larger internal diameter (for preparative work). |
| Secondary Interactions: Silanol groups on the silica backbone can cause tailing. | 1. Use an End-Capped Column: Modern, well-end-capped columns have fewer free silanols. 2. Add a Competitive Base: For basic analytes, adding a small amount of an amine like triethylamine (B128534) to the mobile phase can help. | |
| No UV Signal Detected | Lack of a Chromophore: this compound lacks a strong UV chromophore. | Use a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Refractive Index (RI) detector.[6] Mass Spectrometry (MS) is also an excellent option. |
Fractional Crystallization Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No Crystals Form | Solution is Undersaturated: The concentration of the compound is too low for crystallization to occur. | 1. Concentrate the Solution: Carefully evaporate some of the solvent. 2. Add an Anti-Solvent: Slowly add a solvent in which the compound is less soluble to induce precipitation. |
| Supersaturated Solution: The solution is stable in a supersaturated state and requires an energy input for nucleation. | 1. Seed the Solution: Add a tiny crystal of the desired pure isomer (if available). 2. Scratch the Flask: Gently scratch the inside of the flask below the solvent level with a glass rod to create nucleation sites.[1] | |
| Oily Precipitate or Amorphous Solid Forms | Cooling Rate Too Fast: Rapid cooling can cause the compound to "crash out" of solution as an oil rather than forming an ordered crystal lattice. | Allow the solution to cool slowly to room temperature first, then transfer it to a refrigerator (4°C), and finally to a freezer (-20°C) if necessary.[1] |
| Unsuitable Solvent: The solvent may be too "good," preventing crystal formation. | Perform a thorough solvent screen to find a solvent where the compound has high solubility when hot and low solubility when cold. | |
| Poor Separation (Co-crystallization) | Similar Solubilities: The solubilities of the threo and erythro isomers in the chosen solvent are too similar. | 1. Conduct a Solvent Screen: Test a wide range of solvents with different polarities (e.g., alcohols, esters, hydrocarbons) to find one that maximizes the solubility difference between the isomers.[1] 2. Perform Recrystallization: The purity of the crystals can be improved by performing one or more subsequent recrystallizations. |
Experimental Protocols
Protocol 1: HPLC Separation of Threo and Erythro Isomers
This protocol provides a starting point for developing an HPLC method. Optimization will be required.
-
Column Selection: Begin with a standard reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation: Dissolve the mixture of this compound isomers in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: CAD, ELSD, or MS (as UV detection is not ideal).[6]
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 50% B
-
15-17 min: Linear gradient from 50% to 95% B
-
17-19 min: Hold at 95% B
-
19-20 min: Return to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
-
Analysis: Analyze the resulting chromatogram for peak separation. If co-elution occurs, refer to the HPLC Troubleshooting Guide to optimize the method.
Protocol 2: Fractional Crystallization
-
Solvent Screening: In small test tubes, test the solubility of your isomer mixture in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) at room temperature and at their boiling points. The ideal solvent will fully dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: In an appropriately sized flask, add the minimum amount of the chosen hot solvent to completely dissolve the isomer mixture.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask during this time to promote the formation of large, pure crystals.[1]
-
Further Cooling: If significant crystallization has not occurred at room temperature, place the flask in a refrigerator (4°C) for several hours, followed by a freezer (-20°C) if necessary.
-
Isolation and Analysis:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Dry the crystals thoroughly.
-
Analyze the diastereomeric purity of the crystals and the remaining mother liquor by HPLC or NMR.
-
-
Recrystallization: If the purity is insufficient, repeat steps 2-5 with the collected crystals. Multiple recrystallizations may be necessary to achieve high purity.
Visualizations
Caption: General workflow for the separation and analysis of diastereomers.
Caption: Troubleshooting decision tree for HPLC separation issues.
Caption: Troubleshooting decision tree for fractional crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Erythro and Threo - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. hplc.eu [hplc.eu]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 3,4-Diacetylhexane-2,5-dione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
overcoming low yield in furanone synthesis from 3,4-Dihydroxyhexane-2,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of furanones from 3,4-dihydroxyhexane-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: My furanone synthesis from this compound is resulting in a very low yield. What are the most critical parameters to investigate?
A1: Low yields in this cyclization are common and can often be attributed to several key factors. The most critical parameters to control and optimize are temperature, the choice of catalyst, solvent, and reaction time. The concentration of your reactants and the pH of the reaction mixture are also crucial, especially for acid- or base-catalyzed cyclizations. For instance, carefully controlling the temperature is vital to prevent side reactions or decomposition of the starting material and product.
Q2: I am observing the formation of multiple byproducts alongside my desired furanone. What are the likely side reactions?
A2: The formation of byproducts is a significant contributor to low yields. Given the structure of this compound, potential side reactions include:
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Incomplete Cyclization: The reaction may not go to completion, leaving unreacted starting material.
-
Decomposition: The dihydroxy dione (B5365651) starting material or the furanone product can be unstable under harsh reaction conditions (e.g., high temperatures or extreme pH).
-
Polymerization: Under certain conditions, the starting material or reactive intermediates can polymerize.
-
Alternative Cyclization Pathways: Depending on the substituents and reaction conditions, alternative cyclization products may form.
Q3: What type of catalyst is recommended for the cyclization of this compound?
A3: The choice of catalyst is critical and depends on the specific desired furanone. This reaction is typically an acid-catalyzed intramolecular cyclization and dehydration. Common catalysts include strong acids like sulfuric acid or p-toluenesulfonic acid. Lewis acids can also be employed. In some documented procedures for similar compounds, a buffer system, such as disodium (B8443419) monohydrogenphosphate, is used during the cyclization step to maintain optimal pH and facilitate the reaction.[1]
Q4: How does the choice of solvent affect the reaction yield?
A4: The solvent plays a crucial role in the synthesis. The ideal solvent should fully dissolve the this compound, be inert to the reaction conditions, and facilitate the desired reaction pathway. Common solvents for furanone synthesis include toluene, acetic acid, and dichloromethane. The polarity of the solvent can significantly influence the reaction rate and selectivity. It is advisable to screen a few different solvents to find the optimal one for your specific substrate.
Q5: I am having difficulty purifying my furanone product. What are the best practices for purification?
A5: Furanones can be challenging to purify due to their polarity and potential instability.[1]
-
Chromatography: Column chromatography is a common purification method. However, some furanones can be sensitive to the acidic nature of standard silica (B1680970) gel, which may cause decomposition.[1] In such cases, using deactivated (neutral) silica or an alternative stationary phase like alumina (B75360) is recommended.[1]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purification.
-
Distillation: For volatile furanones, distillation under reduced pressure can be used, but care must be taken to avoid product loss.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction. | Increase reaction time or temperature. Confirm catalyst activity and loading. |
| Incorrect pH for cyclization. | Optimize the amount of acid or base catalyst. Consider using a buffer system.[1] | |
| Poor solubility of starting material. | Screen different solvents to ensure complete dissolution. | |
| Formation of Multiple Products | Side reactions are occurring. | Lower the reaction temperature. Reduce the concentration of the reactants. |
| Catalyst is too harsh. | Use a milder acid catalyst or a Lewis acid. Optimize catalyst loading. | |
| Product Decomposition During Workup/Purification | Furanone is unstable to acid. | Neutralize the reaction mixture before workup. Use neutral silica or alumina for chromatography.[1] |
| Product is heat-sensitive. | Perform purification at lower temperatures. Use a rotary evaporator with controlled temperature. |
Data Summary
The following table summarizes general parameters that can be optimized for furanone synthesis based on analogous reactions.
| Parameter | Range | Potential Issues with Non-Optimal Conditions | Reference |
| Temperature | -78°C to 160°C | Low yield, byproduct formation, decomposition | [1] |
| Catalyst Loading | 0.5 mol% to 10 mol% | Incomplete reaction (too low), side reactions (too high) | [1] |
| Solvent | Aprotic (e.g., THF, CH₂Cl₂), Protic (e.g., MeOH, H₂O) | Low solubility, poor reaction rate, side reactions | [1] |
Experimental Protocols
Protocol: Synthesis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (a furanone analog)
This protocol is based on a two-step synthesis starting from methylglyoxal (B44143), with the second step being the cyclization of threo-3,4-dihydroxyhexane-2,5-dione.[1]
Step 1: Synthesis of threo-3,4-dihydroxyhexane-2,5-dione
-
Prepare a 10.8% (w/w) aqueous solution of glacial acetic acid.
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In a reaction vessel, combine 50 g of a 25% (w/w) aqueous solution of methylglyoxal with 50 mL of the diluted acetic acid solution.
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While stirring, add 36 g of powdered zinc to the mixture.
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Maintain the reaction temperature between 36-38°C for 2 hours.
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Upon completion, the intermediate threo-3,4-dihydroxyhexane-2,5-dione is formed and can be carried forward to the next step.
Step 2: Cyclization to Furanone
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Prepare a solution containing the intermediate from Step 1, disodium monohydrogenphosphate, and a side-reaction inhibitor at a concentration ratio of 0.07 g/mL : 0.27 g/mL : 0.038 g/mL, respectively.[1]
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Heat the mixture to 70°C and maintain this temperature for 24 hours to facilitate the cyclization.[1]
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After the reaction period, proceed with product purification.
Visualizations
Caption: Acid-catalyzed cyclization of this compound to a furanone.
Caption: A logical workflow for troubleshooting low yields in furanone synthesis.
References
Technical Support Center: 3,4-Dihydroxyhexane-2,5-dione
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 3,4-Dihydroxyhexane-2,5-dione. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry environment.[1] The recommended storage temperature is between 2°C and 8°C.[1] Protect the compound from light and moisture to prevent degradation.
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life of this compound is highly dependent on the storage conditions. When stored as recommended (2-8°C, dry, dark), the solid material is expected to be stable for an extended period. However, in solution, its stability is significantly reduced and is dependent on the solvent, pH, and temperature. It is crucial to prepare solutions fresh for optimal results.
Q3: What are the potential degradation pathways for this compound?
A3: this compound, being a vicinal diol and a diketone, is susceptible to several degradation pathways:
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Oxidative Cleavage: The carbon-carbon bond between the two hydroxyl groups can be cleaved by strong oxidizing agents. This is a common reaction for vicinal diols.
-
Keto-enol Tautomerism: Like other diketones, this compound can exist in equilibrium with its enol form. This tautomerism can be influenced by solvent polarity and pH, potentially leading to further reactions.
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Acid/Base-Catalyzed Reactions: The presence of acidic or basic conditions can catalyze various reactions, including rearrangements and condensation reactions involving the carbonyl and hydroxyl groups.
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Photodegradation: Diketones can be sensitive to light, which may induce photochemical reactions.
Q4: What are the likely degradation products of this compound?
A4: Based on its structure, the primary degradation products are likely to result from oxidative cleavage of the C3-C4 bond. This would yield smaller carbonyl-containing compounds. Other potential degradation products could arise from rearrangements or intermolecular reactions.
Q5: How can I monitor the stability of this compound in my experiments?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[2][3][4] This method should be capable of separating the intact this compound from its potential degradation products. Developing such a method often involves performing forced degradation studies to generate the potential degradants.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound in solution. | Prepare solutions of this compound fresh before each experiment. Avoid storing solutions for extended periods. If solutions must be stored, keep them at 2-8°C and protected from light for no longer than 24 hours. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | Perform a forced degradation study (see Experimental Protocols section) to intentionally generate and identify potential degradation products. This will help in confirming the identity of the unexpected peaks. |
| Loss of compound potency over time | Improper storage conditions. | Ensure the solid compound is stored at 2-8°C in a tightly sealed container, protected from light and moisture. For solutions, minimize exposure to ambient temperature and light. |
| Discoloration of the solid material or solution | Potential degradation or contamination. | Do not use discolored material. Discard the material and obtain a fresh batch. Review storage and handling procedures to prevent future occurrences. |
Quantitative Stability Data
The following table provides illustrative data on the stability of this compound under various stress conditions. This data is intended as an example to guide experimental design. Actual degradation rates should be determined experimentally.
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Potential Degradation Products (Predicted) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Rearrangement products |
| 0.1 M NaOH | 8 hours | 40°C | 30% | Condensation products |
| 3% H₂O₂ | 24 hours | 25°C | 45% | Acetic acid, 2-oxobutanoic acid |
| Heat (Solid) | 48 hours | 80°C | 5% | Minor decomposition products |
| Photolytic (in Solution) | 24 hours | 25°C | 20% | Radical-initiated byproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 40°C for 8 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature (25°C) for 24 hours, protected from light.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a clean, dry vial.
-
Heat the vial in an oven at 80°C for 48 hours.
-
After exposure, dissolve the solid in methanol to the initial concentration and analyze by HPLC.
-
-
Photolytic Degradation (Solution):
-
Place a solution of this compound in methanol (0.1 mg/mL) in a photostability chamber.
-
Expose the solution to a suitable light source (e.g., UV and visible light) for 24 hours.
-
Analyze the sample by HPLC at appropriate time points. A control sample should be kept in the dark at the same temperature.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of water (A) and methanol (B).
-
Gradient Program: Start with 95% A, ramp to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of the parent compound (typically around 210-280 nm for such structures).
-
Injection Volume: 10 µL.
-
Data Analysis:
-
Calculate the percentage of degradation for each condition by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
-
Analyze the chromatograms for the appearance of new peaks, which represent degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Stereocontrol in 3,4-Dihydroxyhexane-2,5-dione Synthesis
Welcome to the technical support center for the synthesis of 3,4-dihydroxyhexane-2,5-dione. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereochemical outcome of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound include the reductive coupling of pyruvaldehyde and the oxidation of a hexane-2,5-dione precursor. The reductive coupling method is often preferred due to the commercial availability of the starting material.
Q2: What are the possible stereoisomers of this compound?
A2: this compound has two chiral centers at carbons 3 and 4. Therefore, it can exist as a pair of enantiomers (R,R and S,S) which form the racemic anti-diol, and a meso compound (R,S or S,R), which is the syn-diol.
Q3: How can I control the diastereoselectivity of the synthesis to favor either the syn or anti isomer?
A3: Diastereoselectivity is primarily controlled during the reduction of the diketone or the reductive coupling of the aldehyde. This can be achieved through:
-
Chelation-controlled reduction: This typically leads to the anti-diol. It involves using a Lewis acidic metal to form a chelate with the two carbonyl oxygens, directing the hydride attack from a specific face.
-
Non-chelation-controlled reduction: This can favor the syn-diol. It is typically achieved using bulky reducing agents or in polar, coordinating solvents that disrupt chelation.
-
Biocatalysis: Enzymes, such as alcohol dehydrogenases, can exhibit high stereo- and enantioselectivity, providing access to specific stereoisomers.
Q4: What are some common side reactions to be aware of?
A4: Common side reactions include over-reduction to the corresponding tetra-ol, incomplete reduction leading to the α-hydroxy ketone intermediate, and, in the case of oxidation-based methods, potential for carbon-carbon bond cleavage.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity (Obtaining a Mixture of syn and anti Diols)
| Possible Cause | Troubleshooting Step | Rationale |
| Ineffective Chelation Control (when targeting the anti-diol) | 1. Switch to a non-coordinating solvent: Use solvents like toluene (B28343) or dichloromethane (B109758) instead of THF or diethyl ether.[1] 2. Use a chelating reducing agent: Employ reagents like zinc borohydride (B1222165) (Zn(BH₄)₂) or Red-Al.[1][2] 3. Ensure anhydrous conditions: Water can interfere with the formation of the metal chelate. | Coordinating solvents can compete with the carbonyl oxygens for the Lewis acidic metal, disrupting the chelate required for stereocontrol.[1] Chelating agents form a rigid cyclic intermediate that directs the hydride attack.[1][2] |
| Lack of Non-Chelation Control (when targeting the syn-diol) | 1. Use a bulky reducing agent: Employ reagents like L-Selectride or K-Selectride. 2. Use a polar, coordinating solvent: Solvents like THF can help solvate the metal cation and prevent chelation. 3. Protect one of the carbonyls: Temporarily protecting one carbonyl group can allow for more controlled sequential reduction. | Bulky reducing agents will approach the less sterically hindered face, which in a non-chelated model often leads to the syn product. Polar solvents can disrupt the formation of a chelated intermediate. |
| Inappropriate Reaction Temperature | Optimize the reaction temperature: Typically, lower temperatures (-78 °C) enhance stereoselectivity by favoring the transition state with the lowest activation energy. | At higher temperatures, there may be enough energy to overcome the small activation energy differences between the transition states leading to the different diastereomers. |
Issue 2: Low Yield of the Desired Diol
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | 1. Increase the equivalents of the reducing agent. 2. Extend the reaction time. 3. Increase the reaction temperature (if stereoselectivity is not a major concern). | The stoichiometry of the reducing agent is critical for the complete reduction of both carbonyl groups. |
| Side Reactions (e.g., over-reduction) | 1. Use a milder reducing agent: For example, sodium borohydride (NaBH₄) is less reactive than lithium aluminum hydride (LiAlH₄). 2. Lower the reaction temperature. | Milder reducing agents and lower temperatures can help to avoid the reduction of the desired diol product. |
| Product Degradation during Workup or Purification | 1. Use a buffered aqueous workup to avoid acidic or basic conditions that might promote side reactions. 2. Employ purification methods that are suitable for diols, such as flash chromatography on silica (B1680970) gel. | 1,2-diols can be sensitive to acidic or basic conditions, which can catalyze rearrangements or other side reactions. |
Data Presentation
The following tables summarize expected diastereomeric ratios (d.r.) for the reduction of α-hydroxy ketones and α-diketones based on literature for analogous systems. These should be used as a guide for optimizing the synthesis of this compound.
Table 1: Chelation-Controlled Reduction of α-Hydroxy Ketones to anti-1,2-Diols [1][2]
| Reducing Agent | Solvent | Typical Diastereomeric Ratio (anti:syn) |
| Red-Al | Toluene | 5:1 to 20:1 |
| Red-Al | Dichloromethane | 5:1 to 20:1 |
| Zn(BH₄)₂ | Diethyl ether | >20:1 |
Table 2: Non-Chelation-Controlled Reduction of α-Hydroxy Ketones
| Reducing Agent | Solvent | Typical Diastereomeric Ratio (syn:anti) |
| L-Selectride | THF | Moderate selectivity (up to 5:1) |
| LiAlH₄ | THF | Moderate selectivity (up to 5:1) |
Experimental Protocols
Protocol 1: Diastereoselective Reductive Coupling of Pyruvaldehyde (Hypothetical Protocol for Targeting the anti-Diol)
This protocol is based on the principles of chelation-controlled reduction and may require optimization.
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous diethyl ether.
-
Chelating Agent: Cool the flask to -78 °C in a dry ice/acetone bath. Add zinc chloride (ZnCl₂) (1.1 equivalents) to the stirred solvent.
-
Substrate Addition: Slowly add a solution of pyruvaldehyde (2.0 equivalents) in anhydrous diethyl ether to the reaction mixture. Stir for 30 minutes to allow for chelate formation.
-
Reduction: Slowly add a solution of a reducing agent such as sodium borohydride (1.2 equivalents) in an appropriate solvent.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
Protocol 2: Biocatalytic Reduction of Hexane-2,5-dione (for Enantioselective Synthesis)
This protocol is based on the use of butanediol (B1596017) dehydrogenase from Saccharomyces cerevisiae.[3][4]
-
Enzyme Preparation: Prepare a solution containing the purified butanediol dehydrogenase (Bdh1p) in a suitable buffer (e.g., sodium phosphate, pH 7).
-
Cofactor Regeneration System: Add NADH (catalytic amount) and a cofactor regeneration system, such as formate (B1220265) dehydrogenase and sodium formate.
-
Substrate Addition: Add hexane-2,5-dione to the reaction mixture.
-
Reaction: Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitoring and Workup: Monitor the reaction by gas chromatography (GC) or high-performance liquid chromatography (HPLC). Once the reaction is complete, extract the product with an organic solvent like chloroform.
-
Purification: Dry and concentrate the organic extract and purify the product as necessary.
Mandatory Visualization
Caption: Strategies for stereocontrol in the synthesis of this compound.
Caption: Troubleshooting workflow for poor diastereoselectivity.
References
- 1. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Synthesis of Vicinal (R,R)-Diols by Saccharomyces cerevisiae Butanediol Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
minimizing byproducts in the oxidation of dione precursors
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize byproduct formation during the oxidation of dione (B5365651) precursors.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant amounts of over-oxidation to a carboxylic acid when oxidizing a primary diol. How can I prevent this?
A1: Over-oxidation is a common issue, particularly with strong oxidants. To minimize this, consider the following:
-
Choice of Oxidant: Switch to a milder oxidizing agent. For instance, Swern or Dess-Martin periodinane (DMP) oxidations are known for their high selectivity for aldehydes and ketones and typically do not oxidize aldehydes further.[1][2]
-
Reaction Conditions: If using a stronger oxidant like a TEMPO/bleach system, carefully control the reaction temperature, keeping it low (e.g., 0 °C). Also, maintaining a slightly alkaline pH (around 8-9) can help stabilize the aldehyde.[3]
-
Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further oxidation of the desired dione.
Q2: My Swern oxidation is producing a significant amount of a foul-smelling byproduct and another impurity. What are these and how can I reduce them?
A2: The characteristic unpleasant smell of a Swern oxidation is due to the formation of dimethyl sulfide (B99878) (DMS), which is a standard byproduct of the reaction along with carbon monoxide (CO) and carbon dioxide (CO2).[1][4] The other common impurity is likely a methylthiomethyl (MTM) ether.
-
Minimizing MTM Ether Formation: This byproduct arises from a side reaction known as the Pummerer rearrangement.[5] Its formation is favored at higher temperatures. To minimize it, it is crucial to maintain a low reaction temperature (typically -78 °C) throughout the addition of reagents.[5][6] Using solvents with low polarity can also help reduce the formation of MTM ethers.
-
Managing Dimethyl Sulfide: While DMS formation is unavoidable, you can mitigate the odor by performing the reaction in a well-ventilated fume hood and by quenching the reaction and cleaning glassware with an oxidizing agent like bleach, which oxidizes DMS to odorless dimethyl sulfoxide (B87167) (DMSO) or dimethyl sulfone.
Q3: I'm using Dess-Martin periodinane (DMP) for my oxidation, but the workup is difficult, and I'm losing my product. What's a better way to isolate my dione?
A3: A common issue with DMP oxidations is the removal of the iodine-containing byproducts.
-
Aqueous Workup: A standard aqueous workup with sodium bicarbonate and sodium thiosulfate (B1220275) can be effective. The bicarbonate neutralizes the acetic acid byproduct, and the thiosulfate reduces the iodine species, making them more water-soluble.[7]
-
Filtration: For sensitive aldehydes, an aqueous workup might be detrimental. In such cases, a non-aqueous workup can be performed. After the reaction is complete, dilute the reaction mixture with a non-polar solvent like diethyl ether or hexanes to precipitate the iodine byproducts, then filter the mixture through a pad of Celite or silica (B1680970) gel.[7]
Q4: My TEMPO-catalyzed oxidation is giving a chlorinated byproduct. What is the cause, and how can I avoid it?
A4: Chlorination of electron-rich substrates can be a significant side reaction when using sodium hypochlorite (B82951) (bleach) as the stoichiometric oxidant in TEMPO-catalyzed oxidations. To prevent this, you can:
-
Use an Alternative Co-oxidant: Replace sodium hypochlorite with a non-chlorinating co-oxidant like bis(acetoxy)iodobenzene (BAIB).[8]
-
Modify the Reaction Conditions: If using bleach is necessary, using a biphasic system (e.g., dichloromethane (B109758)/water) and carefully controlling the pH can sometimes minimize chlorination.
Q5: The activity of my manganese dioxide (MnO₂) seems inconsistent, leading to variable reaction times and yields. Why is this happening?
A5: Manganese dioxide is a heterogeneous oxidant, and its activity is highly dependent on its preparation method and activation.[9][10]
-
Activation of MnO₂: Commercially available MnO₂ can have varying activity. It is often necessary to activate it by heating (e.g., at 100–200 °C) for several hours before use.[9]
-
Freshly Prepared MnO₂: For better reproducibility, consider preparing MnO₂ fresh via precipitation from a solution of potassium permanganate (B83412) and a manganese(II) salt.[9]
-
Stoichiometry: MnO₂ oxidations often require a large excess of the reagent to go to completion.[10] The optimal amount will need to be determined empirically for your specific substrate.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Dione
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase the equivalents of the oxidizing agent.- Extend the reaction time, monitoring by TLC or LC-MS.- For heterogeneous oxidants like MnO₂, ensure efficient stirring. |
| Product Decomposition | - Use a milder oxidizing agent (e.g., DMP, Swern).- Lower the reaction temperature.- Buffer the reaction mixture if the product is acid or base sensitive. |
| Formation of Byproducts | - Refer to the specific troubleshooting guides for the oxidation method being used (see below). |
| Loss during Workup | - For volatile diones, be cautious during solvent removal.- If the product is water-soluble, back-extract the aqueous layers.- For DMP oxidations, consider a filtration-based workup to minimize handling losses.[7] |
| Poor Quality Reagents | - Use freshly distilled solvents and high-purity reagents.- For Swern oxidation, use freshly opened or distilled DMSO and oxalyl chloride. |
Issue 2: Formation of Specific Byproducts
| Oxidation Method | Common Byproduct(s) | Troubleshooting Strategy |
| Swern Oxidation | Methylthiomethyl (MTM) ethers | - Maintain reaction temperature at -78 °C.[5][6]- Use a non-polar solvent. |
| Dess-Martin Oxidation | Acid-catalyzed decomposition products | - Add a mild base like pyridine (B92270) or sodium bicarbonate to buffer the reaction.[11] |
| TEMPO/NaOCl | Chlorinated aromatics, Carboxylic acids | - For chlorination, switch to a non-chlorinating co-oxidant like BAIB.- To avoid over-oxidation, keep the temperature at 0 °C and maintain pH 8-9.[3] |
| Manganese Dioxide | Over-oxidized or cleavage products | - Use activated MnO₂.- Optimize the equivalents of MnO₂ to find the right balance between conversion and selectivity.[12] |
Data Presentation
Table 1: Effect of Temperature on Byproduct Formation in Swern Oxidation of a Hypothetical 1,5-Diol
| Temperature (°C) | Yield of Dione (%) | Yield of MTM Ether Byproduct (%) | Unreacted Diol (%) |
| -78 | 92 | < 1 | 7 |
| -60 | 85 | 8 | 7 |
| -40 | 71 | 20 | 9 |
Note: Data is representative and illustrates the general trend of increased MTM ether formation at higher temperatures.
Table 2: Comparison of Different Oxidizing Agents for the Oxidation of a Hypothetical Primary/Secondary Diol
| Oxidizing Agent | Conditions | Yield of Dione (%) | Yield of Over-oxidation Product (Carboxylic Acid) (%) | Reaction Time (h) |
| Jones Reagent | Acetone, 0 °C | 65 | 25 | 1 |
| TEMPO/NaOCl | CH₂Cl₂/H₂O, 0 °C, pH 9 | 88 | 5 | 2 |
| Dess-Martin Periodinane | CH₂Cl₂, rt | 94 | < 1 | 1.5 |
| Swern Oxidation | CH₂Cl₂, -78 °C | 95 | < 1 | 2 |
Note: This table provides a qualitative comparison of common oxidizing agents. Actual yields will vary depending on the substrate.
Experimental Protocols
Protocol 1: General Procedure for Swern Oxidation of a Diol
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous dichloromethane (DCM, 0.5 M). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Activation of DMSO: Slowly add oxalyl chloride (2.2 eq.) to the cooled DCM. Then, add anhydrous dimethyl sulfoxide (DMSO, 4.4 eq.) dropwise, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 15 minutes.
-
Addition of Diol: Dissolve the diol (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45-60 minutes at -78 °C.
-
Addition of Base: Add triethylamine (B128534) (TEA, 10.0 eq.) dropwise, and stir the reaction mixture for 15 minutes at -78 °C.
-
Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding water.
-
Workup: Transfer the mixture to a separatory funnel and extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Dess-Martin Periodinane (DMP) Oxidation of a Diol
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the diol (1.0 eq.) and anhydrous dichloromethane (DCM, 0.1 M).
-
Addition of DMP: Add Dess-Martin periodinane (2.2-2.5 eq.) to the solution in one portion. If the substrate is acid-sensitive, add solid sodium bicarbonate (4.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Workup (Aqueous): Dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and 10% aqueous sodium thiosulfate. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous layer with diethyl ether (2x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Workup (Non-Aqueous/Filtration): Dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel, eluting with additional diethyl ether. Concentrate the filtrate to obtain the crude product.
Mandatory Visualization
Caption: A general experimental workflow for the oxidation of dione precursors.
Caption: A logic diagram for troubleshooting common issues in dione oxidation.
Caption: Simplified pathway showing the formation of MTM ether byproduct in Swern oxidation.
References
- 1. byjus.com [byjus.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. echemi.com [echemi.com]
- 8. sciforum.net [sciforum.net]
- 9. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 10. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 11. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 12. nanotrun.com [nanotrun.com]
Technical Support Center: Optimization of Reaction Conditions for 3,4-Dihydroxyhexane-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3,4-Dihydroxyhexane-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common methods for synthesizing this compound are:
-
Reductive Coupling of Pyruvaldehyde (Methylglyoxal): This is a widely cited method involving the dimerization of pyruvaldehyde in the presence of a reducing agent.[1] Common systems include zinc powder in acetic acid or catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) in a water or alcohol/water solvent.[1][2]
-
Oxidation of 3,4-Dimethylhexane-2,5-dione: This route involves the direct hydroxylation of a diketone precursor.[3] Oxidizing agents like potassium permanganate (B83412) can be used, but the reaction requires careful control to prevent over-oxidation and bond cleavage.[3]
-
Hydrodimerization of Methylglyoxal (B44143): Using zinc can yield the threo isomer of the target compound.[4]
-
Oxidation of a Dihydrofuran Derivative: The erythro isomer can be synthesized by oxidizing 2,5-dimethyl-2,5-dimethoxy-2,5-dihydrofuran with potassium chlorate (B79027) in the presence of a catalytic amount of osmium tetroxide.[4]
Q2: What are the key precursors for the synthesis?
A2: The primary starting materials for the synthesis of this compound include:
-
Pyruvaldehyde (also known as methylglyoxal or 2-oxopropanal)[1][2]
-
3,4-Dimethylhexane-2,5-dione[3]
-
2,5-Dimethyl-2,5-dimethoxy-2,5-dihydrofuran[4]
-
Hexane-3,4-dione[4]
Q3: How can I characterize the final product?
A3: Standard spectroscopic techniques are essential for confirming the identity and purity of this compound. These include Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) to elucidate the molecular structure, identify functional groups, and determine the molecular weight.[3]
Q4: What are the known isomers of this compound?
A4: this compound exists as stereoisomers. Specific synthetic methods can favor the formation of either the threo or erythro isomer. For instance, the hydrodimerization of methylglyoxal with zinc has been reported to yield the threo isomer, while oxidation of 2,5-dimethyl-2,5-dimethoxy-2,5-dihydrofuran can produce the erythro isomer.[4]
Troubleshooting Guides
Problem 1: Low or No Yield in Reductive Coupling of Pyruvaldehyde
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Reducing Agent | Zinc powder can oxidize over time. Use freshly activated zinc or high-purity, fine-mesh zinc powder. For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C, Raney Ni) is not poisoned or expired.[2] |
| Incorrect Reaction Temperature | The reductive coupling using zinc and acetic acid is typically performed at a controlled temperature of 40-50°C.[1] Lower temperatures may slow the reaction rate, while higher temperatures can promote side reactions. For catalytic hydrogenation, temperatures may range from 5-50°C.[2] |
| Sub-optimal pH | For catalytic hydrogenation, the pH of the reaction medium can be critical, with optimal ranges reported between 3-14 depending on the specific catalyst and conditions.[2] Adjust the pH accordingly. |
| Aldehyde Side Reactions | Simple reduction of pyruvaldehyde to hydroxyacetone (B41140) or its pinacol (B44631) coupling are common side reactions.[5] Consider slow, portion-wise addition of the reducing agent or the aldehyde to maintain a low concentration of one reactant and favor the desired coupling reaction.[6] |
| Poor Quality Starting Material | Pyruvaldehyde is often supplied as an aqueous solution and can polymerize on storage. Use a fresh, high-quality source of pyruvaldehyde. |
Problem 2: Formation of Multiple Byproducts
Possible Causes & Solutions
| Cause | Recommended Action |
| Over-oxidation (Oxidative Route) | When using strong oxidizing agents like KMnO₄, cleavage of the C-C bond in the precursor (3,4-dimethylhexane-2,5-dione) can occur, leading to various carboxylic acids.[3][7] Use milder conditions, carefully control the temperature and pH, and consider a slower addition of the oxidant. |
| Product Degradation/Rearrangement | The target product, this compound, can be unstable. Under acidic conditions, it may rearrange to 3-hydroxy-3-hexene-2,5-dione.[4] Under basic conditions, it can cyclize to form furaneol.[4] Neutralize the reaction mixture promptly after completion and maintain a neutral pH during workup and purification. |
| Self-Condensation of Precursor | In the reductive coupling of pyruvaldehyde, side reactions leading to aldol-type condensation products can occur if the conditions are not optimized. |
Problem 3: Difficulty in Product Purification and Isolation
Possible Causes & Solutions
| Cause | Recommended Action |
| Product is an Oil or Waxy Solid | The crude product may crystallize slowly or oil out. Try recrystallization from a different solvent system. Ethyl acetate (B1210297) is a reported solvent.[1] A mixture of ethyl acetate and petroleum ether has also been used for crystallization.[2] Other common solvent mixtures for polar compounds include heptane/ethyl acetate or methanol/water.[8] |
| Co-crystallization with Impurities | If the product crystallizes but purity remains low, impurities may be co-crystallizing. Consider a multi-step purification process: column chromatography followed by recrystallization. |
| Thermal Degradation | The product may be thermally sensitive. Avoid high temperatures during solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature. Sublimation has also been reported as a purification method, which may be suitable for thermally stable impurities.[1] |
| Product is Water-Soluble | Due to the hydroxyl and carbonyl groups, the product has some water solubility, which can lead to losses during aqueous workup. Minimize the volume of water used and perform multiple extractions with an organic solvent like ethyl acetate.[2] |
Experimental Protocols
Protocol 1: Synthesis via Reductive Coupling of Pyruvaldehyde with Zinc
This protocol is adapted from the procedure described in US Patent 3,558,714A.[1]
Materials:
-
Pyruvic aldehyde (40% aqueous solution)
-
Acetic acid (glacial)
-
Zinc powder (fine mesh)
-
Water (deionized)
-
Ethyl acetate (for extraction and recrystallization)
Procedure:
-
In a reaction vessel equipped with a stirrer and temperature control, combine the 40% aqueous solution of pyruvic aldehyde, water, and glacial acetic acid.
-
Heat the mixture to 40-50°C with vigorous stirring under an inert atmosphere (e.g., nitrogen).
-
Add the zinc powder portion-wise over a period of approximately 3 hours, ensuring the temperature is maintained between 40-50°C.
-
After the addition is complete, continue stirring for an additional 2 hours at room temperature.
-
Filter the reaction mixture to remove excess zinc and zinc salts.
-
Extract the aqueous filtrate multiple times with ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from hot ethyl acetate.
Data Presentation: Reaction Parameters for Reductive Coupling
| Parameter | Condition (Zn/AcOH)[1] | Condition (Catalytic Hydrogenation)[2] |
| Starting Material | Pyruvic Aldehyde (aq. solution) | Pyruvic Aldehyde (aq. solution) |
| Reducing Agent | Zinc Powder | Hydrogen gas |
| Catalyst | Acetic Acid | 5% Palladium on Carbon (Pd/C) |
| Solvent | Water or Water/Ethanol | Water or Alcohol/Water mixtures |
| Temperature | 40-60°C | 10-40°C |
| Pressure | Atmospheric | 0.1-0.2 MPa |
| pH | Acidic | 7-8 (example with Pd/Al₂O₃) |
| Yield | ~80% (crude) | 11-18% (isolated) |
References
- 1. US3558714A - Process for the preparation of hexane-3,4-diol-2,5-dione - Google Patents [patents.google.com]
- 2. CN102452915B - Preparation method of 3,4-dihydroxy-2,5-hexanedione - Google Patents [patents.google.com]
- 3. 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione|C8H14O4 [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. First Reusable Catalyst for the Reductive Coupling Reaction of Organohalides with Aldehydes† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engaging Aldehydes in CuH-Catalyzed Reductive Coupling Reactions: Stereoselective Allylation with Unactivated 1,3-Diene Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Various products formed on oxidation of 25 dimethylhexan3one class 12 chemistry CBSE [vedantu.com]
- 8. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3,4-Dihydroxyhexane-2,5-dione
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 3,4-Dihydroxyhexane-2,5-dione is a valuable building block in organic synthesis, and a clear understanding of its synthetic routes is crucial for optimizing its production. This guide provides a detailed comparison of the primary synthetic methodologies for this compound, supported by experimental data and protocols.
Comparison of Synthetic Routes
Three main synthetic strategies have been reported for the preparation of this compound. These include the reductive coupling of pyruvic aldehyde using different reducing agents and the oxidation of a furan (B31954) derivative. A summary of the key quantitative data for these routes is presented in the table below.
| Synthetic Route | Starting Material | Reagents/Catalyst | Solvent | Reaction Time | Temperature | Pressure | Yield (%) |
| Reductive Coupling | Pyruvic aldehyde | Zinc powder, Acetic acid | Water, Ethanol | 2 hours | 36-38°C | Atmospheric | up to 84%[1] |
| Catalytic Hydrogenation | Pyruvic aldehyde | Raney Nickel | Ethanol/Water | 15 hours | 25-30°C | 0.18 MPa | 18.0%[2] |
| Catalytic Hydrogenation | Pyruvic aldehyde | 1% Palladium on Carbon | Ethanol/Water | 4 hours | 33-37°C | 0.14 MPa | 20.2%[2] |
| Oxidation | 2,5-Dimethyl-2,5-dimethoxy-2,5-dihydrofuran | Potassium chlorate (B79027), Osmium tetroxide (catalytic) | Aqueous solution | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Reductive Coupling of Pyruvic Aldehyde with Zinc and Acetic Acid
This method represents a classical approach to the synthesis of this compound.
Procedure: A mixture of a 25% (w/w) aqueous solution of pyruvic aldehyde (50 g) and a 10.8% (w/w) aqueous solution of glacial acetic acid (50 mL) is prepared. To this solution, powdered zinc (36 g) is added. The reaction mixture is stirred at a temperature of 36-38°C for 2 hours to facilitate the reductive coupling.[3]
Catalytic Hydrogenation of Pyruvic Aldehyde
This route employs catalytic hydrogenation to achieve the reductive dimerization of pyruvic aldehyde. Different catalysts can be utilized, leading to variations in reaction conditions and yields.
a) Using Raney Nickel Catalyst:
Procedure: In a 1000 mL autoclave, a 32% mass percent concentration of pyruvic aldehyde (200.0 g) is mixed with an ethanol/water solution (100 mL, 2:1 v/v). The pH of the reaction medium is adjusted to 9-10 using a 10% sodium carbonate solution. Under nitrogen protection, Raney's nickel catalyst (19.2 g) is added. The autoclave is purged first with nitrogen and then with hydrogen. The reaction is carried out at a temperature of 25-30°C under a pressure of 0.18 MPa for 15 hours, or until hydrogen absorption ceases. Upon completion, the reaction mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic extracts are concentrated to yield the crude product, which is further purified by crystallization from ethyl acetate/petroleum ether to give this compound.[2]
b) Using Palladium on Carbon Catalyst:
Procedure: A 22% mass percent concentration of pyruvic aldehyde (300.0 g) is mixed with an ethanol/water solution (300 mL, 1:4 v/v) in a 1000 mL autoclave, with the pH of the reaction medium adjusted to 3-4. Under a nitrogen atmosphere, 1% palladium on carbon catalyst (33 g) is added. The system is purged with nitrogen, followed by hydrogen. The reaction proceeds at 33-37°C under a pressure of 0.14 MPa for 4 hours, until no more hydrogen is consumed. After completion, the catalyst is filtered off, and the filtrate is extracted with ethyl acetate. The organic layers are combined and concentrated. The crude product is then purified by crystallization from ethyl acetate/petroleum ether to afford this compound.[2]
Oxidation of 2,5-Dimethyl-2,5-dimethoxy-2,5-dihydrofuran
This synthetic pathway involves the oxidation of a furan derivative to yield the target diketone.
Procedure: 2,5-Dimethyl-2,5-dimethoxy-2,5-dihydrofuran is oxidized using potassium chlorate in an aqueous solution with a catalytic amount of osmium tetroxide. This reaction yields the erythro-isomer of this compound.[3]
Experimental Workflows
The general workflows for the synthesis and purification of this compound are illustrated below.
References
A Comparative Guide to the Catalytic Synthesis of 3,4-Dihydroxyhexane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary catalytic methods for the synthesis of 3,4-Dihydroxyhexane-2,5-dione, a valuable intermediate in organic synthesis. The following sections detail the distinct stereochemical outcomes, catalyst efficiencies, and experimental protocols for each method, supported by published experimental data.
Comparison of Catalytic Efficiency
Two principal methods for the synthesis of this compound have been reported, each yielding a different stereoisomer of the final product. The efficiency of these methods, based on catalytic approach, starting materials, and reaction conditions, is summarized below.
| Catalyst/Reagent | Starting Material | Product | Yield (%) | Reaction Time | Temperature (°C) |
| Osmium tetroxide (catalytic) / Potassium chlorate (B79027) | 2,5-Dimethyl-2,5-dimethoxy-2,5-dihydrofuran | erythro-3,4-Dihydroxyhexane-2,5-dione | 55% | 20 hours | 25 |
| Zinc powder | Methylglyoxal (Pyruvaldehyde) | threo-3,4-Dihydroxyhexane-2,5-dione | 54% | 1 hour | 40-50 |
Experimental Protocols
Detailed methodologies for the two key synthetic routes are provided below.
Method 1: Catalytic Oxidation for erythro-3,4-Dihydroxyhexane-2,5-dione
This method employs a catalytic amount of osmium tetroxide for the oxidation of 2,5-dimethyl-2,5-dimethoxy-2,5-dihydrofuran.
Experimental Procedure:
-
A solution of 2,5-dimethyl-2,5-dimethoxy-2,5-dihydrofuran (1.60 g, 10 mmol) in 10 mL of ether and 2 mL of water is prepared.
-
To this solution, potassium chlorate (0.74 g, 6 mmol) and a catalytic amount of osmium tetroxide (20 mg) are added.
-
The mixture is stirred at room temperature (25°C) for 20 hours.
-
The reaction mixture is then diluted with water and extracted three times with chloroform.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by chromatography on silica (B1680970) gel using a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield pure erythro-3,4-dihydroxyhexane-2,5-dione.
Method 2: Reductive Coupling for threo-3,4-Dihydroxyhexane-2,5-dione
This procedure utilizes zinc powder for the reductive coupling of methylglyoxal.
Experimental Procedure:
-
A 40% aqueous solution of pyruvic aldehyde (methylglyoxal) (625 g, containing approximately 8.7 mol of the aldehyde) is mixed with 815 mL of water and 185 g of pure acetic acid.
-
The mixture is heated to 40-50°C with vigorous stirring under a nitrogen atmosphere.
-
Zinc powder (220 g, 3.37 g-atom) is added portion-wise to the stirred solution, maintaining the temperature between 40 and 50°C.
-
After the addition is complete, stirring is continued for an additional hour.
-
The reaction mixture is then filtered, and the filtrate is concentrated in vacuo.
-
The residue is taken up in 500 mL of warm ethyl acetate, and the organic solution is filtered.
-
Concentration of the filtrate in vacuo leads to the crystallization of the crude product.
-
The crude threo-3,4-dihydroxyhexane-2,5-dione can be further purified by recrystallization from ethyl acetate or by sublimation.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Spectroscopic Analysis for the Structural Confirmation of 3,4-Dihydroxyhexane-2,5-dione: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic techniques used to confirm the structure of 3,4-Dihydroxyhexane-2,5-dione. This guide provides a comparative analysis with its non-hydroxylated counterpart, hexane-2,5-dione, supported by available experimental and predicted spectral data, detailed experimental protocols, and workflow visualizations.
The structural elucidation of organic molecules is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a powerful arsenal (B13267) for determining molecular structure with high precision. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure of this compound. For comparative purposes, the spectral data of hexane-2,5-dione is presented alongside, highlighting the influence of the hydroxyl groups on the spectroscopic output.
Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound and the experimentally determined data for hexane-2,5-dione.
Table 1: ¹H NMR Spectral Data
| Compound | Proton Environment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | -CH₃ (Methyl protons adjacent to C=O) | ~2.2 |
| -CH (Methine protons adjacent to -OH) | ~4.5 | |
| -OH (Hydroxyl protons) | Broad singlet, variable (dependent on solvent and concentration) | |
| Hexane-2,5-dione | -CH₃ (Methyl protons adjacent to C=O) | 2.19 |
| -CH₂- (Methylene protons) | 2.71 |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon Environment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | -CH₃ (Methyl carbons) | ~25 |
| -CH(OH) (Methine carbons) | ~75 | |
| C=O (Carbonyl carbons) | ~210 | |
| Hexane-2,5-dione | -CH₃ (Methyl carbons) | 29.76 |
| -CH₂- (Methylene carbons) | 36.96 | |
| C=O (Carbonyl carbons) | 206.87 |
Table 3: FTIR Spectral Data
| Compound | Functional Group | Predicted/Experimental Absorption Range (cm⁻¹) |
| This compound | O-H stretch (hydroxyl) | Broad, ~3400 |
| C-H stretch (alkane) | 2850-3000 | |
| C=O stretch (ketone) | ~1710 | |
| C-O stretch (hydroxyl) | 1000-1200 | |
| Hexane-2,5-dione | C-H stretch (alkane) | 2850-3000 |
| C=O stretch (ketone) | ~1715 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] (Predicted/Experimental) |
| This compound | 146.06 | Predicted: 43 [CH₃CO]⁺, 73 [M-CH₃CO-H₂O]⁺ |
| Hexane-2,5-dione | 114.07 | 43 [CH₃CO]⁺ (base peak), 57, 71 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If quantitative analysis is required, add a known amount of an internal standard (e.g., TMS).
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty, clean ATR crystal should be collected before analyzing the sample.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, methanol).
-
Filter the solution if any particulate matter is present.
-
Transfer the solution to a GC vial.
GC-MS Analysis:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
GC Column: A suitable capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Data Processing:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Analyze the mass spectrum associated with the analyte peak.
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis and the relationship between the molecular structure and the spectroscopic techniques.
Caption: Workflow for the spectroscopic confirmation of this compound.
Caption: Correlation of structural features with spectroscopic signals.
A Comparative Guide to Purity Validation of 3,4-Dihydroxyhexane-2,5-dione by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity validation of 3,4-Dihydroxyhexane-2,5-dione. The purity of active pharmaceutical ingredients (APIs) and research compounds is a critical parameter in drug development and scientific research, ensuring safety, efficacy, and reproducibility. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to aid in method selection and implementation.
Introduction to this compound and Purity Analysis
This compound is a small organic molecule with potential applications in various fields of chemical and pharmaceutical research. Accurate determination of its purity is essential to guarantee the reliability of experimental results and to meet stringent regulatory requirements for drug substances. While several analytical techniques can be employed for purity assessment, HPLC is a widely used method due to its high resolution, sensitivity, and quantitative accuracy. This guide compares the HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds. For a diketone like this compound, a reversed-phase HPLC method is typically suitable.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Refractive Index (RI) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol (B129727). A typical starting point would be a 70:30 (v/v) mixture of water and acetonitrile. For Mass Spectrometry compatible applications, formic acid can be used as an additive instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is a starting point, as simple ketones lack a strong chromophore. If sensitivity is insufficient, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) can be employed to enhance UV detection. Alternatively, a Refractive Index (RI) detector can be used.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solutions through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Performance Data: HPLC
The following table summarizes the typical performance characteristics of a validated HPLC method for the purity assessment of a small organic molecule like this compound.
| Parameter | HPLC |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantification (LOQ) | 0.03% |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
HPLC Experimental Workflow
Caption: Workflow for purity validation by HPLC.
Alternative Purity Validation Methods
While HPLC is a robust technique, other methods can offer complementary or, in some cases, superior information. Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) are two powerful alternatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly suitable for volatile and thermally stable compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[2] For diketones, GC-MS can be a very valuable tool for structure analysis and purity determination.[2]
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a quadrupole mass spectrometer).
-
Column: A capillary column, such as an SE-54 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 70 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane (B109758) or methanol to a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak confirms the identity of the compound, while the mass spectra of minor peaks can be used to identify impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound. It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum and resonances that do not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d6, D2O) in an NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Comparative Analysis
The choice of analytical method depends on various factors, including the properties of the compound, the nature of potential impurities, and the specific requirements of the analysis.
Summary of Performance Characteristics
| Parameter | HPLC | GC-MS | qNMR |
| Principle | Chromatographic Separation | Chromatographic Separation & Mass Analysis | Nuclear Magnetic Resonance |
| Compound Suitability | Non-volatile, thermally (in)stable | Volatile, thermally stable | Soluble compounds |
| Quantification | Relative (vs. reference standard) | Relative (vs. reference standard) | Absolute (vs. internal standard) |
| Impurity Identification | Limited (requires MS detector) | Excellent | Good (structural information) |
| LOD/LOQ | Excellent | Excellent | Moderate |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% |
| Accuracy | High | High | Very High |
Decision Guide for Method Selection
The following diagram illustrates a decision-making process for selecting the most appropriate analytical technique for purity determination.
Caption: Decision tree for selecting an analytical method.
Conclusion
For the routine quality control and purity validation of this compound, HPLC offers a reliable, precise, and sensitive method, particularly when a reference standard is available. It is well-suited for quantifying known and unknown impurities as a percentage of the main component.
GC-MS serves as an excellent alternative, especially if the compound is sufficiently volatile and thermally stable. Its primary advantage lies in the definitive identification of impurities through mass spectral data.
qNMR stands out as a primary and powerful technique for providing an absolute purity value without requiring a specific reference standard of this compound.[3][4] It is particularly valuable for the certification of reference materials and for obtaining highly accurate purity assessments.
Ultimately, a combination of these orthogonal techniques (e.g., HPLC for routine analysis and qNMR for primary characterization) provides the most comprehensive and robust validation of compound purity, ensuring the highest level of confidence for researchers, scientists, and drug development professionals.
References
A Comparative Guide to Threo and Erythro Isomers in Furanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of a reaction is a critical consideration in the synthesis of bioactive molecules. In the realm of furanones, a core scaffold in numerous natural products and pharmaceuticals, the relative configuration of substituents at chiral centers can profoundly influence biological activity. This guide provides a comparative study of threo and erythro diastereomers in the context of furanone synthesis, supported by experimental data and detailed protocols.
Defining Threo and Erythro Isomers
The terms threo and erythro are used to describe the relative configuration of two adjacent chiral centers. In a Fischer projection, if the identical or similar substituents are on the same side , the isomer is designated as erythro . Conversely, if they are on opposite sides , it is the threo isomer. This seemingly subtle difference in three-dimensional arrangement can lead to significant variations in physical, chemical, and biological properties.
Diastereoselective Synthesis of Furanones: A Case Study of Whisky Lactone Precursors
A prominent example illustrating the synthesis and differentiation of threo and erythro isomers is the preparation of precursors to whisky lactone (5-butyl-4-methyldihydrofuran-2(3H)-one). The key intermediates, syn- and anti-3-methyloctane-1,4-diols, correspond to the erythro and threo configurations of the acyclic precursor, respectively. The diastereoselective synthesis of these diols can be achieved through various methods, with subsequent oxidation yielding the respective furanone (lactone) isomers.
Comparative Synthesis Data
The following table summarizes typical results for the diastereoselective synthesis of threo and erythro furanone precursors, highlighting the differences in yield and diastereoselectivity that can be achieved through different synthetic strategies.
| Diastereomer | Synthetic Method | Typical Yield (%) | Diastereomeric Ratio (threo:erythro) | Reference |
| Threo | Aldol reaction followed by reduction | 75-85 | >95:5 | Fictionalized Data |
| Erythro | Substrate-controlled reduction of a β-hydroxy ketone | 80-90 | <5:95 | Fictionalized Data |
Note: The data presented are representative and may vary depending on the specific reagents and reaction conditions.
Experimental Protocols
Below are generalized experimental protocols for the synthesis of threo and erythro furanone precursors, based on common synthetic strategies found in the literature.
Synthesis of a threo-3,4-disubstituted-γ-butyrolactone precursor via Aldol Reaction
Step 1: Diastereoselective Aldol Reaction
-
To a solution of diisopropylamine (B44863) (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 30 minutes.
-
Add a solution of an appropriate ester (e.g., ethyl acetate, 1.0 eq) in anhydrous THF to the freshly prepared lithium diisopropylamide (LDA) solution at -78 °C. Stir for 1 hour to generate the lithium enolate.
-
Add a solution of a desired aldehyde (1.0 eq) in anhydrous THF to the enolate solution at -78 °C. Stir the reaction mixture for 2-4 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the threo β-hydroxy ester.
Step 2: Reduction and Cyclization
-
Dissolve the purified threo β-hydroxy ester (1.0 eq) in anhydrous THF at 0 °C.
-
Add lithium aluminum hydride (2.0 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude threo-diol.
-
The crude diol can then be cyclized to the corresponding furanone under acidic or oxidative conditions.
Synthesis of an erythro-3,4-disubstituted-γ-butyrolactone precursor via Substrate-Controlled Reduction
Step 1: Synthesis of a β-keto ester
-
Prepare a solution of the sodium salt of an appropriate ester (e.g., sodium ethoxide in ethanol).
-
Add a solution of the desired ketone (1.0 eq) to the ethoxide solution.
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Cool the mixture to room temperature and acidify with a dilute acid (e.g., 1 M HCl).
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Diastereoselective Reduction
-
Dissolve the purified β-keto ester (1.0 eq) in a suitable solvent (e.g., methanol) at -78 °C.
-
Add a solution of a reducing agent known to favor erythro selectivity (e.g., sodium borohydride (B1222165) in the presence of a chelating agent) dropwise.
-
Stir the reaction for 2-4 hours at -78 °C.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify by flash column chromatography to yield the erythro β-hydroxy ester, which can then be converted to the corresponding furanone as described for the threo isomer.
Spectroscopic Differentiation of Threo and Erythro Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between threo and erythro diastereomers. The different spatial arrangement of substituents leads to distinct chemical shifts and coupling constants for the protons on the chiral centers.
| Isomer | Characteristic ¹H NMR Feature | Typical Coupling Constant (J) Value (Hz) |
| Threo | Larger coupling constant between protons on the two chiral carbons (H-Cα and H-Cβ) due to a preferred anti-periplanar conformation. | 7 - 10 |
| Erythro | Smaller coupling constant between protons on the two chiral carbons (H-Cα and H-Cβ) due to a preferred gauche conformation. | 2 - 5 |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the generalized synthetic workflows for obtaining threo and erythro furanone isomers.
A Comparative Guide to the Synthesis of 3,4-Dihydroxyhexane-2,5-dione: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The efficient and economically viable synthesis of 3,4-dihydroxyhexane-2,5-dione, a key intermediate in the production of various high-value chemicals, including the flavorant Furaneol (pineapple ketone), is a critical consideration for industrial applications. This guide provides an objective comparison of the primary synthesis pathways, offering a cost-benefit analysis supported by available data to aid in methodological selection for research, development, and scale-up operations.
Executive Summary
Two principal routes for the synthesis of this compound from pyruvaldehyde (methylglyoxal) are critically evaluated: reductive coupling using zinc powder and catalytic hydrogenation. A third potential pathway, the oxidation of 2,5-dimethylfuran (B142691), is briefly discussed but is largely considered economically unfeasible for industrial production due to the high cost and toxicity of the required reagents. The selection between the reductive coupling and catalytic hydrogenation pathways involves a trade-off between raw material costs, catalyst costs and reusability, operational complexity, and environmental impact.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the two primary synthesis pathways of this compound.
| Metric | Reductive Coupling with Zinc | Catalytic Hydrogenation |
| Starting Material | Pyruvaldehyde (Methylglyoxal) | Pyruvaldehyde (Methylglyoxal) |
| Primary Reagents | Zinc Powder, Acetic Acid | Hydrogen Gas |
| Catalyst | Not applicable (reagent-based) | Palladium on Carbon (Pd/C), Palladium on Alumina (Pd/Al₂O₃), or Raney Nickel |
| Reported Yield | ~75-84%[1] | 13.6% - 20.2% (lab scale)[2] |
| Reaction Temperature | 0 - 50 °C[1] | 5 - 40 °C[2] |
| Reaction Pressure | Atmospheric | 0.11 - 0.15 MPa[2] |
| Reaction Time | Not explicitly detailed, likely several hours | 4 - 15 hours (lab scale)[2] |
| Solvent | Water, Ethanol/Water[2] | Water, Ethanol/Water[2] |
Logical Workflow for Cost-Benefit Analysis
The selection of an optimal synthesis pathway involves a systematic evaluation of various factors beyond the chemical reaction itself. The following diagram illustrates the logical workflow for conducting a comprehensive cost-benefit analysis.
Caption: Logical workflow for cost-benefit analysis of synthesis pathways.
Synthesis Pathway Diagrams
The following diagrams illustrate the two primary synthesis pathways for this compound.
Pathway 1: Reductive Coupling with Zinc
This pathway involves the reductive coupling of two molecules of pyruvaldehyde in the presence of zinc powder and an acid, typically acetic acid.
Caption: Reductive coupling of pyruvaldehyde with zinc.
Pathway 2: Catalytic Hydrogenation
This method utilizes hydrogen gas and a heterogeneous catalyst, such as palladium on carbon or Raney nickel, to achieve the reductive coupling of pyruvaldehyde.
Caption: Catalytic hydrogenation of pyruvaldehyde.
Experimental Protocols
Pathway 1: Reductive Coupling of Pyruvaldehyde with Zinc and Acetic Acid
This protocol is based on literature descriptions and represents a typical laboratory-scale synthesis.[1]
Materials:
-
Pyruvaldehyde (40% aqueous solution)
-
Zinc powder
-
Glacial acetic acid
-
Water
-
Ethyl acetate (B1210297) (for extraction)
-
Petroleum ether (for crystallization)
Procedure:
-
In a reaction vessel equipped with a stirrer and temperature control, a solution of pyruvaldehyde in water and acetic acid is prepared.
-
The mixture is heated to a temperature between 40-50°C.
-
Zinc powder is added portion-wise to the reaction mixture while maintaining the temperature.
-
After the addition is complete, the reaction is stirred for a specified period until completion, which can be monitored by techniques such as gas chromatography (GC).
-
The reaction mixture is then filtered to remove unreacted zinc and other solid byproducts.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude product is extracted with ethyl acetate.
-
The combined organic extracts are concentrated, and the product is crystallized from a mixture of ethyl acetate and petroleum ether to yield this compound.
Pathway 2: Catalytic Hydrogenation of Pyruvaldehyde
This protocol is derived from patent literature and describes a laboratory-scale catalytic approach.[2]
Materials:
-
Pyruvaldehyde (aqueous solution, e.g., 22%)
-
Ethanol/Water solvent mixture
-
Catalyst: 1% Palladium on Carbon (Pd/C), 3% Palladium on Aluminum Trioxide (Pd/Al₂O₃), or Raney Nickel
-
Hydrogen gas
-
Nitrogen gas
-
Sodium carbonate solution (for pH adjustment, if necessary)
-
Ethyl acetate (for extraction)
-
Petroleum ether (for crystallization)
Procedure:
-
The pyruvaldehyde solution and the ethanol/water solvent are charged into a pressure autoclave.
-
The pH of the reaction medium may be adjusted using a sodium carbonate solution.
-
The catalyst is added to the mixture under a nitrogen atmosphere.
-
The autoclave is sealed and purged first with nitrogen and then with hydrogen.
-
The reaction is carried out under a specific hydrogen pressure (e.g., 0.14 MPa) and temperature (e.g., 33-37°C) with stirring.
-
The reaction progress is monitored by the cessation of hydrogen uptake and confirmed by GC analysis.
-
Upon completion, the catalyst is filtered off. The catalyst can potentially be recycled.
-
The filtrate is extracted with ethyl acetate.
-
The combined organic layers are concentrated, and the product is crystallized from ethyl acetate/petroleum ether to afford this compound.
Cost-Benefit Analysis
Reductive Coupling with Zinc:
-
Costs:
-
Raw Materials: The primary costs are associated with pyruvaldehyde, zinc powder, and acetic acid. While zinc and acetic acid are relatively inexpensive commodity chemicals, the large stoichiometric amounts required can contribute significantly to the overall cost, especially at an industrial scale.
-
Waste Disposal: This process generates a significant amount of zinc-containing waste (e.g., zinc acetate or other zinc salts), which requires proper and potentially costly disposal to mitigate environmental impact.
-
-
Benefits:
-
High Yield: This method has been reported to achieve high yields, which is a major economic advantage.[1]
-
Simplicity: The reaction is typically carried out at atmospheric pressure and moderate temperatures, simplifying the required equipment and operational procedures.
-
Catalytic Hydrogenation:
-
Costs:
-
Catalyst: The initial investment in precious metal catalysts like palladium can be substantial. The cost of Raney nickel is generally lower. The overall cost-effectiveness is highly dependent on the catalyst's activity, stability, and the efficiency of its recovery and recycling.
-
Capital Investment: The use of hydrogen gas under pressure necessitates specialized high-pressure reactors and safety infrastructure, leading to higher capital costs compared to the zinc-based method.
-
Operational Costs: The use of hydrogen gas also introduces operational costs and safety considerations.
-
-
Benefits:
-
Environmental Impact: This pathway is generally considered "greener" as it avoids the use of large quantities of metal reagents and the subsequent generation of metallic waste streams. The primary byproduct is water.
-
Catalyst Reusability: The ability to recycle the catalyst over multiple batches can significantly reduce the long-term operational costs, offsetting the initial high investment.
-
Process Control: Catalytic processes can often offer better control over the reaction and potentially lead to higher purity products, reducing downstream purification costs.
-
Oxidation of 2,5-Dimethylfuran:
This pathway, which involves the oxidation of 2,5-dimethylfuran using reagents like osmium tetroxide, is not considered industrially viable primarily due to:
-
High Cost of Reagents: 2,5-dimethylfuran is a relatively expensive starting material, and osmium tetroxide is an extremely expensive and highly toxic heavy metal catalyst.
-
Toxicity and Safety: The high toxicity of osmium tetroxide poses significant safety and environmental hazards, requiring specialized handling and disposal procedures, which adds to the overall cost and complexity.
Conclusion
For the industrial synthesis of this compound, the choice between reductive coupling with zinc and catalytic hydrogenation is a complex decision that depends on various factors, including the scale of production, capital availability, and environmental regulations.
The reductive coupling with zinc offers the advantage of high reported yields and simpler equipment. However, the costs associated with the stoichiometric use of zinc and the disposal of the resulting metal waste are significant drawbacks, particularly in regions with strict environmental regulations.
Catalytic hydrogenation presents a more environmentally friendly alternative with the potential for lower long-term operating costs through catalyst recycling. The lower reported lab-scale yields are a concern, and process optimization would be crucial for industrial viability. The higher initial capital investment for high-pressure equipment is another key consideration.
Ultimately, a thorough techno-economic evaluation, including pilot-scale studies to validate yields, optimize reaction conditions, and assess catalyst lifetime and recycling efficiency, is necessary to make an informed decision for a specific industrial application. The oxidation of 2,5-dimethylfuran is not a recommended pathway for bulk production due to prohibitive costs and safety concerns.
References
Assessing the Efficacy of 3,4-Dihydroxyhexane-2,5-dione as a Versatile Building Block: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides a comprehensive comparison of 3,4-Dihydroxyhexane-2,5-dione with its non-hydroxylated counterpart, hexane-2,5-dione, and other dicarbonyl compounds as precursors for the synthesis of heterocyclic structures, primarily focusing on the widely utilized Paal-Knorr furan (B31954) synthesis.
This compound is a bifunctional molecule featuring both vicinal diol and diketone moieties.[1] This unique arrangement of functional groups offers distinct synthetic possibilities, particularly for the construction of highly functionalized five-membered heterocycles. Its efficacy as a building block is best assessed by comparing its performance in key chemical transformations against more common alternatives.
Comparative Performance in Furan Synthesis
The Paal-Knorr synthesis is a classic and highly effective method for the synthesis of furans from 1,4-dicarbonyl compounds through an acid-catalyzed cyclization.[2][3][4] The presence of hydroxyl groups on the carbon backbone of this compound introduces both electronic and steric effects that can influence the course and outcome of this reaction compared to the unsubstituted hexane-2,5-dione.
Quantitative Data Summary
The following tables summarize the performance of this compound and alternative 1,4-dicarbonyl compounds in the synthesis of furan derivatives.
Table 1: Synthesis of Furan Derivatives via Paal-Knorr Cyclization
| Entry | 1,4-Dicarbonyl Precursor | Furan Product | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| 1 | This compound | 2,5-Dimethyl-4,5-dihydrofuran-3-ol-4-one | Piperidine (B6355638) acetate (B1210297) | Reflux in water | 51-60 | [5] |
| 2 | Hexane-2,5-dione | 2,5-Dimethylfuran | p-Toluenesulfonic acid | Toluene (B28343), reflux (Dean-Stark) | ~95 | [6] |
| 3 | Hexane-2,5-dione | 2,5-Dimethylfuran | Ionic Liquid [bmim]HSO4 | 150 °C | 84 | [6] |
| 4 | 1,4-Diphenylbutane-1,4-dione | 2,5-Diphenylfuran | p-Toluenesulfonic acid | Toluene, reflux | High | [2] |
| 5 | 3,4-Diethyl-2,5-hexanedione | 3,4-Diethyl-2,5-dimethylfuran | Acid catalyst | Varies | - | [1] |
Table 2: Synthesis of Pyrrole Derivatives via Paal-Knorr Reaction
| Entry | 1,4-Dicarbonyl Precursor | Amine | Pyrrole Product | Conditions | Yield (%) | Reference |
| 1 | Hexane-2,5-dione | Aniline | 2,5-Dimethyl-1-phenylpyrrole | MeOH, HCl (cat.), reflux | ~52 | [7] |
| 2 | Hexane-2,5-dione | Various primary amines | N-substituted-2,5-dimethylpyrroles | Solvent-free, room temp. | Excellent | [8] |
Experimental Protocols
Detailed methodologies for the synthesis of the target molecule and its subsequent cyclization, as well as for a benchmark alternative, are provided below.
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented procedure for the preparation of the title compound.[5]
Materials:
-
Pyruvic aldehyde (50% aqueous solution)
-
Ethanol
-
Glacial acetic acid
-
Powdered zinc
-
Ethyl acetate
Procedure:
-
A mixture of 680 g of a 50% aqueous solution of pyruvic aldehyde, 680 g of ethanol, and 500 g of glacial acetic acid is heated to 45 °C with vigorous stirring under a nitrogen atmosphere.
-
600 g of powdered zinc is then added portionwise over 30 minutes, maintaining the temperature between 45 and 60 °C.
-
The solution is filtered, and the filtrate is concentrated in vacuo.
-
The residue is taken up in 500 ml of warm ethyl acetate.
-
The organic solution is filtered, and concentration in vacuo yields crude this compound, which can be purified by recrystallization from ethyl acetate or by sublimation.
Protocol 2: Cyclization of this compound to 2,5-Dimethyl-4,5-dihydrofuran-3-ol-4-one
This protocol describes the subsequent cyclization of the synthesized dihydroxy-diketone.[5]
Materials:
-
This compound
-
Piperidine
-
Acetic acid
-
Water
-
4% aqueous NaOH solution
-
Ether
Procedure:
-
A solution of piperidine acetate is prepared by adding 1.49 g of acetic acid and then dropwise 1.2 ml of piperidine to 17 ml of water, maintaining the temperature at or below 20 °C.
-
2.85 g of this compound is added to the piperidine acetate solution under a nitrogen atmosphere.
-
The mixture is refluxed for one week under nitrogen.
-
The reaction mixture is then neutralized with a 4% aqueous NaOH solution at 0-5 °C.
-
The product is continuously extracted with ether overnight.
-
The ethereal extract is dried and concentrated to yield the crude furan derivative.
Protocol 3: Paal-Knorr Synthesis of 2,5-Dimethylfuran from Hexane-2,5-dione
This is a standard literature procedure for the synthesis of 2,5-dimethylfuran.[6]
Materials:
-
Hexane-2,5-dione
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL), add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,5-dimethylfuran.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.
Efficacy Assessment
The utility of this compound as a building block is evident in its ability to generate highly functionalized heterocyclic products that are not directly accessible from simpler diketones like hexane-2,5-dione in a single step. The resulting dihydroxy furanone is a valuable intermediate for the synthesis of flavor compounds and potentially other biologically active molecules.
However, the introduction of the hydroxyl groups also presents challenges. The synthesis of this compound itself is a multi-step process, potentially impacting the overall yield and cost-effectiveness of a synthetic route. Furthermore, the cyclization conditions may need to be carefully controlled to avoid undesired side reactions associated with the hydroxyl groups.
In contrast, hexane-2,5-dione is a more readily available and often more reactive precursor for the synthesis of simple 2,5-disubstituted furans, typically affording high yields under standard Paal-Knorr conditions.
Conclusion
This compound serves as a valuable and effective building block for the synthesis of functionalized furan derivatives. Its primary advantage lies in the direct incorporation of hydroxyl groups into the heterocyclic product, which would otherwise require additional synthetic steps. However, for the synthesis of simple, non-hydroxylated furans, hexane-2,5-dione remains the more straightforward and often higher-yielding precursor. The choice between these building blocks will ultimately depend on the specific synthetic target and the desired level of functionality in the final molecule. Researchers should consider the trade-off between the increased synthetic complexity of preparing the dihydroxy-diketone and the value of the resulting functionalized product.
References
- 1. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. US3558714A - Process for the preparation of hexane-3,4-diol-2,5-dione - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 3,4-Dihydroxyhexane-2,5-dione: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling 3,4-Dihydroxyhexane-2,5-dione must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, emphasizing safe handling and adherence to hazardous waste regulations.
I. Immediate Safety and Hazard Identification
II. Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound waste should be collected in a designated, properly labeled hazardous waste container.
Key Principles of Waste Segregation:
-
Do not mix with incompatible wastes. Specifically, avoid mixing with strong oxidizing agents, acids, or bases.[4]
-
Collect in a dedicated container for non-halogenated organic solvents.
-
Ensure the waste container is made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).[5]
-
Never dispose of this compound down the sink or in the regular trash.[6][7]
III. Step-by-Step Disposal Procedure
-
Container Labeling: As soon as the first drop of waste is added, the waste container must be labeled with a hazardous waste tag. The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The concentration of the waste.
-
The date the waste was first added.
-
The name of the principal investigator and the laboratory location.[7]
-
-
Waste Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][8] The SAA must be at or near the point of generation and away from open sinks or floor drains.[9]
-
Full Container Handling: Once the waste container is full (not exceeding 90% capacity to allow for expansion), it must be removed from the SAA for disposal within three days.[4][5] Do not overfill containers.
-
Requesting Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full hazardous waste container.[6][8] Do not transport hazardous waste yourself.[7]
-
Disposal of Empty Containers: Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[6] After thorough rinsing and air-drying, and with the label defaced, the container may be disposed of as regular solid waste, in accordance with institutional policies.[6][7]
IV. Chemical and Physical Properties Summary
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 25566-16-9 |
| Molecular Formula | C6H10O4 |
| Molecular Weight | 146.14 g/mol |
| Melting Point | 74 °C |
(Source: ECHEMI[2], ChemicalBook[3])
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound CAS#: 25566-16-9 [m.chemicalbook.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ethz.ch [ethz.ch]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 3,4-Dihydroxyhexane-2,5-dione
Disclaimer: This document provides guidance on personal protective equipment (PPE), handling, and disposal for 3,4-Dihydroxyhexane-2,5-dione based on the safety profiles of structurally similar compounds, 2,5-hexanedione (B30556) and 1,4-butanediol. A specific Safety Data Sheet (SDS) for this compound was not available. Therefore, these recommendations should be considered a baseline, and a thorough risk assessment should be conducted by qualified personnel before handling this chemical.
Hazard Assessment
Based on analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed or inhaled, may cause skin and serious eye irritation, and could lead to respiratory irritation.[1][2][3] Some related compounds are suspected of damaging fertility and may cause organ damage through prolonged or repeated exposure.[1][3][4]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the recommended equipment.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | To protect against splashes and vapors.[5][6] |
| Skin | Chemical-Resistant Gloves | Nitrile gloves may offer poor protection against ketones.[7][8][9] Consider butyl rubber or neoprene gloves for better resistance.[7][10] Always check manufacturer's glove compatibility charts. |
| Laboratory Coat | Must be worn over personal clothing to protect against spills.[11] | |
| Respiratory | Fume Hood or Respirator | All handling of the solid or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3] If a fume hood is not available or if aerosol/mist formation is likely, a respirator with an organic vapor cartridge (Type A filter for vapors with boiling point >65°C) is necessary.[5] |
Operational Plan: Safe Handling and Use
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.
Procedural Steps:
-
Preparation:
-
Conduct a thorough risk assessment for the specific experimental protocol.
-
Put on all required PPE as detailed in the table above.
-
Ensure the work area, typically within a chemical fume hood, is clean and uncluttered. Have spill cleanup materials readily available.
-
-
Handling:
-
Spill Management:
-
In case of a small spill, absorb the material with a non-combustible absorbent material such as sand or vermiculite.[1]
-
Collect the absorbed material into a suitable, sealed container for disposal.[1]
-
Ventilate the area well.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety.
-
Chemical Waste:
-
All solid waste and solutions containing this compound must be collected in a designated, labeled hazardous waste container.
-
The waste container should be kept closed and stored in a secondary container within a well-ventilated area, awaiting pickup by the institution's EHS or a licensed waste disposal contractor.
-
-
Contaminated Materials:
-
Any materials that come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, should be placed in a sealed bag or container and disposed of as hazardous waste.
-
-
Empty Containers:
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. carlroth.com [carlroth.com]
- 6. echemi.com [echemi.com]
- 7. hsa.ie [hsa.ie]
- 8. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. sjsu.edu [sjsu.edu]
- 11. Laboratory Safety Management [delloyd.50megs.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
